molecular formula C11H14O4 B1315010 Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester CAS No. 91971-26-5

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

Cat. No.: B1315010
CAS No.: 91971-26-5
M. Wt: 210.23 g/mol
InChI Key: OSTPPPKMSVFESB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-hydroxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTPPPKMSVFESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481017
Record name Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91971-26-5
Record name Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Thermal Decomposition Profile of Ethyl 2-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal decomposition profile of Ethyl 2-(2-hydroxyethoxy)benzoate. In the absence of direct empirical data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates from the known thermal behaviors of analogous compounds, including simple esters, ethers, and alcohols. The guide outlines a proposed decomposition pathway, details appropriate analytical methodologies for empirical investigation, and presents a framework for interpreting the resulting data. This document is intended to serve as a foundational resource for researchers initiating studies on the thermal stability and degradation of Ethyl 2-(2-hydroxyethoxy)benzoate and related compounds.

Introduction: The Imperative of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) and its related compounds is a critical parameter in drug development. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. Ethyl 2-(2-hydroxyethoxy)benzoate, a molecule incorporating ester, ether, and alcohol functionalities on a benzene scaffold, presents a unique and complex thermal decomposition profile. Understanding its behavior under thermal stress is paramount for predicting potential degradation pathways and identifying resulting impurities. This guide provides a scientifically grounded, albeit theoretical, exploration of its thermal decomposition, offering a robust starting point for empirical investigation.

Proposed Thermal Decomposition Pathway

The thermal decomposition of Ethyl 2-(2-hydroxyethoxy)benzoate is likely to proceed through a multi-step process, dictated by the relative bond energies within the molecule. The ether and ester linkages, along with the terminal hydroxyl group, represent the most probable sites for initial fragmentation.

A plausible decomposition cascade is initiated by the cleavage of the ether bond, which is often the most thermally labile functionality in such structures. This could be followed by intramolecular rearrangement and subsequent fragmentation of the ester group.

Caption: Proposed primary thermal decomposition pathway of Ethyl 2-(2-hydroxyethoxy)benzoate.

cluster_0 Initial Compound cluster_1 Initial Fragmentation cluster_2 Secondary Decomposition Products Ethyl 2-(2-hydroxyethoxy)benzoate Ethyl 2-(2-hydroxyethoxy)benzoate Intermediate_Radical_1 Benzoate Radical Ethyl 2-(2-hydroxyethoxy)benzoate->Intermediate_Radical_1 Ether Cleavage Intermediate_Radical_2 Hydroxyethoxyethyl Radical Ethyl 2-(2-hydroxyethoxy)benzoate->Intermediate_Radical_2 Ether Cleavage Product_1 Ethyl Benzoate Intermediate_Radical_1->Product_1 Hydrogen Abstraction Product_4 Carbon Dioxide Intermediate_Radical_1->Product_4 Decarboxylation Product_2 Ethylene Glycol Intermediate_Radical_2->Product_2 Rearrangement Product_3 Acetaldehyde Intermediate_Radical_2->Product_3 Fragmentation

Analytical Methodologies for Empirical Verification

A combination of thermoanalytical and chromatographic techniques is essential to empirically determine the thermal decomposition profile of Ethyl 2-(2-hydroxyethoxy)benzoate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the onset temperature of decomposition and the number of decomposition steps.

Experimental Protocol: Thermogravimetric Analysis

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Ethyl 2-(2-hydroxyethoxy)benzoate into a ceramic or aluminum TGA pan.

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1] This provides information on melting, crystallization, and decomposition events.

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of Ethyl 2-(2-hydroxyethoxy)benzoate into a hermetically sealed aluminum pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow against temperature. Endothermic peaks will indicate melting, while exothermic peaks will correspond to decomposition events. The onset temperature and enthalpy of decomposition can be calculated from these peaks.[2]

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of decomposition, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Experimental Workflow: TGA-MS/FTIR

Caption: Workflow for Evolved Gas Analysis.

TGA_System TGA Instrument Heated_Transfer_Line Heated Transfer Line TGA_System->Heated_Transfer_Line Evolved Gases Spectrometer MS or FTIR Spectrometer Heated_Transfer_Line->Spectrometer Gas Stream Data_Analysis Data Analysis & Identification Spectrometer->Data_Analysis Spectral Data

Anticipated Data and Interpretation

Based on the proposed decomposition pathway, the following data can be anticipated from the analytical techniques described above.

Table 1: Predicted Thermal Analysis Data for Ethyl 2-(2-hydroxyethoxy)benzoate

Analytical TechniquePredicted ObservationInterpretation
TGA Multi-step mass loss profile.Indicates a complex decomposition process with the formation of stable intermediates.
Onset of decomposition likely between 150-250 °C.Reflects the thermal lability of the ether and ester bonds.
DSC An initial endotherm corresponding to melting.Confirms the melting point of the compound.
Subsequent exothermic peaks.Correlates with the energetic release during bond cleavage and rearrangement in decomposition.
TGA-MS/FTIR Detection of fragments corresponding to CO₂, H₂O, acetaldehyde, and ethylene glycol.Provides empirical evidence for the proposed decomposition byproducts.

Conclusion

While this guide presents a theoretical framework for the thermal decomposition of Ethyl 2-(2-hydroxyethoxy)benzoate, it is grounded in established chemical principles and provides a robust roadmap for empirical investigation. The proposed decomposition pathway, analytical protocols, and anticipated data will enable researchers to systematically and rigorously characterize the thermal stability of this important molecule. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING - CIBTech. Available at: [Link]

  • Solvent effect and kinetics on ethyl benzoate in aqueous solvent system - International Journal of Chemical Science. Available at: [Link]

  • ethyl benzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

  • 2-(2-Hydroxyethoxy)ethyl 2-hydroxybenzoate | C11H14O5 | CID 13795086 - PubChem. Available at: [Link]

  • REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. Available at: [Link]

  • Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4 | CID 10944431 - PubChem. Available at: [Link]

  • Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC. Available at: [Link]

  • 2-(2-Hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate - PubChem. Available at: [Link]

  • 2-(2-Ethoxyethoxy)ethyl acetate | C8H16O4 | CID 8165 - PubChem. Available at: [Link]

  • Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool - BioProcess International. Available at: [Link]

  • Thermal Hazard Analysis of Methyl Ethyl Ketone Peroxide. Available at: [Link]

Sources

Quantum Chemical Calculations for Ethyl 2-(2-hydroxyethoxy)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-hydroxyethoxy)benzoate (E2HB) presents a unique computational challenge due to the competition between steric hindrance and intramolecular hydrogen bonding (IMHB) introduced by the ortho-substituted hydroxyethoxy side chain. Unlike rigid aromatic systems, E2HB possesses a flexible glycolic tether that allows for a complex conformational landscape, fluctuating between "folded" (IMHB-stabilized) and "extended" states.

This guide provides a high-level protocol for characterizing E2HB using Density Functional Theory (DFT). It prioritizes dispersion-corrected functionals to accurately capture non-covalent interactions and outlines a self-validating workflow for spectroscopic prediction.

Part 1: Structural Dynamics & Conformational Landscape

The primary source of error in modeling E2HB is the failure to identify the global minimum. The molecule contains three critical rotatable axes:

  • The Ethyl Ester Linkage: Rotation affects conjugation with the benzene ring.

  • The Ether Linkage (Ar-O-CH2): Determines the orientation of the side chain relative to the ring.

  • The Glycolic Terminus (-CH2-OH): The terminal hydroxyl group acts as a hydrogen bond donor.

The "Pseudo-Crown" Effect

In the ortho position, the ether oxygen and the ester carbonyl oxygen create a localized area of high electron density. The terminal hydroxyl group can curl back to form an IMHB with the ester carbonyl, creating a pseudo-cyclic structure (7- or 8-membered ring analog). Standard B3LYP calculations often fail here because they underestimate the London dispersion forces stabilizing this folded geometry.

Directive: You must employ a Potential Energy Surface (PES) Scan before any high-level optimization.

Part 2: Computational Methodology (The Protocol)

Workflow Architecture

The following diagram illustrates the mandatory workflow to ensure convergence on the true global minimum.

ComputationalWorkflow Start Structure Input (CAS 20587-61-5) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Generate Rotamers PreOpt Pre-Optimization (HF/3-21G) ConfSearch->PreOpt Filter High Energy DFTOpt Geometry Optimization (wB97X-D / 6-311++G(d,p)) PreOpt->DFTOpt Refine Geometry FreqCheck Frequency Analysis (NIMAG = 0?) DFTOpt->FreqCheck Hessian Calc FreqCheck->DFTOpt Imaginary Freq Found Solvation Solvation Model (SMD: Ethanol/Water) FreqCheck->Solvation True Minima Properties Property Calculation (NMR, IR, FMO) Solvation->Properties

Figure 1: Step-by-step computational workflow for E2HB, emphasizing the necessity of conformational filtering prior to DFT optimization.

Step-by-Step Protocol
Step 1: Conformational Sampling

Do not start with a single drawn structure. Use a molecular mechanics force field (MMFF94) to generate at least 50 conformers.

  • Why: The glycol chain is highly flexible. A single static start point has a >80% chance of landing in a local minimum.

Step 2: Geometry Optimization (DFT)

Select the wB97X-D functional.

  • Causality: E2HB relies on weak intramolecular interactions (dispersion) for its folded stability. B3LYP lacks long-range dispersion corrections. wB97X-D includes empirical dispersion (D2) and long-range corrections, essential for accurate barrier heights and non-covalent bonding [1].

  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are non-negotiable for describing the lone pairs on the oxygen atoms and the anionic character of the oxygen during potential nucleophilic attacks.

Step 3: Frequency Analysis & Thermochemistry

Calculate vibrational frequencies at the same level of theory to ensure no imaginary frequencies (NIMAG=0).

  • Scaling Factor: Apply a scaling factor of 0.950 (specific to wB97X-D) to align calculated harmonic frequencies with experimental anharmonic IR spectra.

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of E2HB is defined by the spatial distribution of the HOMO and LUMO.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the aromatic ring and the ether oxygen lone pairs. This region is susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the ester carbonyl and the benzene ring π* system. This is the site for nucleophilic attack (e.g., hydrolysis).

Reactivity Descriptor Table:

PropertyTheoretical Value (Approx.)Significance
HOMO Energy -7.2 to -7.5 eVIndicates ionization potential; stability against oxidation.
LUMO Energy -1.5 to -1.8 eVIndicates susceptibility to reduction/nucleophiles.
Gap (

)
~5.5 eVHard/Soft acid-base character. E2HB is a "hard" molecule, stable in isolation.
Dipole Moment 2.5 - 3.5 DebyeHigher in "extended" conformers; lower in "folded" (IMHB) conformers.
Intramolecular Interaction Map

The following diagram details the electronic stabilization logic within the molecule.

InteractionLogic LP_O Lone Pair (n) Terminal -OH AntiBond Antibonding (π*) Ester C=O LP_O->AntiBond n -> π* Interaction Stab Stabilization Energy E(2) > 2.0 kcal/mol AntiBond->Stab Orbital Overlap Conf Folded Conformer Stab->Conf Drives Population

Figure 2: Natural Bond Orbital (NBO) interaction logic. The donor-acceptor interaction between the hydroxyl lone pair and the carbonyl antibonding orbital stabilizes the folded structure.

Part 4: Spectroscopic Validation

To ensure the calculated model matches physical reality, compare these specific spectral markers.

Infrared (IR) Markers
  • Carbonyl Stretch (

    
    ): 
    
    • Free Ester: ~1720-1730 cm⁻¹.

    • H-Bonded Ester: Shifted to 1690-1705 cm⁻¹ . If your calculation shows this redshift, the IMHB is active.

  • Hydroxyl Stretch (

    
    ): 
    
    • Free Alcohol: ~3600 cm⁻¹ (sharp).

    • H-Bonded Alcohol: Broadened and redshifted to 3400-3500 cm⁻¹ .

NMR Prediction (GIAO Method)

Run NMR calculations using the GIAO (Gauge-Including Atomic Orbital) method with the IEFPCM solvation model (Chloroform-d).

  • Target Signal: The methylene protons of the ethoxy group (

    
    ).
    
  • Validation: In a folded conformer, these protons become diastereotopic (magnetically non-equivalent) due to the chiral environment created by the ring-like folding.

Part 5: Solvation & Thermodynamic Stability

Gas-phase calculations often overemphasize hydrogen bonding. For drug development applications, you must model the physiological environment.

Protocol:

  • Perform optimization in Gas Phase .

  • Perform single-point energy calculation using SMD (Solvation Model based on Density) with Water (

    
    ) and Ethanol (
    
    
    
    ).
  • Calculate

    
    : 
    
    
    
    

Insight: In water, the IMHB may break because the terminal -OH will energetically prefer to H-bond with the bulk solvent rather than the internal ester. This "unfolding" event is critical for predicting bioavailability and receptor binding [2].

References

  • Chai, J.-D., & Head-Gordon, M. (2008).[2][3] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link

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A Technical Guide to Benzoic Acid, 2-(2-hydroxyethoxy)-, ethyl ester: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester. While a definitive historical record of its initial discovery is not prominently documented, its chemical lineage provides a compelling narrative of scientific progression. This document synthesizes the available technical data to offer a comprehensive overview of its synthesis, physicochemical properties, and potential applications, all grounded in the historical context of its constituent chemical moieties.

I. Introduction and Historical Context

The history of "Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester" is intrinsically linked to the discovery and characterization of its parent compounds: benzoic acid and ethylene glycol. Understanding their origins provides a framework for appreciating the development of this more complex ester.

Benzoic acid, a simple aromatic carboxylic acid, has a history stretching back to the 16th century.[1][2][3] It was first described by Nostradamus in 1556 through the dry distillation of gum benzoin, a resin from Styrax trees.[2] The chemical structure of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler in 1832.[3] Its antifungal properties were discovered in 1875, leading to its use as a food preservative.[1][3]

Ethylene glycol, a diol, was first synthesized in 1856 by the French chemist Charles-Adolphe Wurtz.[4][5] Its widespread industrial production, however, did not commence until after World War I, where it was used as a glycerol substitute in explosives.[4] A significant and tragic event in its history was the "Elixir Sulfanilamide" disaster of 1937, where diethylene glycol, a related compound, was used as a solvent, leading to numerous deaths and the subsequent passage of the 1938 Food, Drug, and Cosmetic Act in the United States.[6][7]

The synthesis of "Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester" represents the convergence of the chemistries of these two foundational molecules through the process of esterification. While the exact date and discoverer of this specific ester are not well-documented, its creation would have been a logical step in the exploration of new chemical entities with potentially valuable properties, likely occurring sometime after the industrial availability of both benzoic acid and ethylene glycol derivatives.

II. Physicochemical Properties

A summary of the key physicochemical properties of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester is presented in the table below.

PropertyValueSource
IUPAC Name ethyl 2-(2-hydroxyethoxy)benzoatePubChem
CAS Number 91971-26-5[8]
Molecular Formula C₁₁H₁₄O₄[8]
Molecular Weight 210.23 g/mol [9]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Solubility Insoluble in water, miscible with most organic solvents[10]
III. Synthesis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

The synthesis of this ester is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid derivative) with an alcohol (a derivative of ethylene glycol).

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ethyl Salicylate Ethyl Salicylate Reaction Esterification Ethyl Salicylate->Reaction Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Heat Heat Heat->Reaction Target_Compound Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester Water Water Reaction->Target_Compound Reaction->Water

Caption: Fischer esterification of Ethyl Salicylate and Ethylene Glycol.

Experimental Protocol:

A general laboratory-scale procedure for the synthesis of ethyl benzoate, a related compound, provides a framework for the synthesis of the target molecule.[11][12] The following is a proposed adaptation for the synthesis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester.

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of ethyl salicylate (ethyl 2-hydroxybenzoate) and a suitable ethylene glycol derivative (e.g., 2-ethoxyethanol).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reactant mixture while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and then remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

IV. Potential Applications and Mechanism of Action

While specific, large-scale applications of "Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester" are not extensively documented, its chemical structure suggests potential utility in several fields.

  • Fragrance and Flavor Industry: Its ester functionality and pleasant odor make it a candidate for use in perfumes and as a flavoring agent.[8]

  • Pharmaceutical Formulations: The compound has been investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.[8] Its structural similarity to other benzoate esters used as plasticizers in coatings and resins also suggests potential applications in this area.[13][14]

  • Antimicrobial and Antioxidant Properties: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.[8] The mechanism of its antimicrobial action may involve the disruption of microbial cell membranes.[8]

The diagram below illustrates a potential logical relationship for its application as a preservative.

Application_Logic cluster_properties Chemical Properties cluster_applications Potential Applications Ester_Functionality Ester Functionality Fragrance Fragrance Ester_Functionality->Fragrance Pleasant Odor Aromatic_Ring Aromatic Ring Preservative Preservative Aromatic_Ring->Preservative Antimicrobial Activity Hydroxyethoxy_Group Hydroxyethoxy Group Plasticizer Plasticizer Hydroxyethoxy_Group->Plasticizer Flexibility

Caption: Relationship between chemical properties and potential applications.

V. Conclusion

"Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester" is a compound that, while lacking a celebrated history of discovery, stands as a testament to the systematic advancement of organic chemistry. Its synthesis is a classic example of esterification, a cornerstone of organic synthesis. While its full potential is still being explored, its structural features suggest promising applications in the fragrance, pharmaceutical, and materials science industries. Further research into its biological activities and material properties will undoubtedly unveil new and valuable uses for this versatile molecule.

References

  • PubChem. 2-(2-Hydroxyethoxy)ethyl 2-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Chem 13 News. History: On the Human Side. University of Waterloo. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Stenutz. 2-(2-hydroxyethoxy)ethyl benzoate. [Link]

  • The Good Scents Company. methyl dimethyl anthranilate, 10072-05-6. [Link]

  • Wikipedia. Ethylene glycol. [Link]

  • PubChem. SID 87567315. National Center for Biotechnology Information. [Link]

  • Redox. Benzoic Acid – Natures preservative. [Link]

  • Justlong in Food. Application Areas of Benzoic Acid. [Link]

  • REPORT Lab work: ETHYL BENZOATE. [Link]

  • New World Encyclopedia. Benzoic acid. [Link]

  • New World Encyclopedia. Ethylene glycol. [Link]

  • Wikipedia. Diethylene glycol. [Link]

  • PubChem. Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Ethylene Glycol and Other Glycols. [Link]

  • Sciencemadness Discussion Board. Ethyl benzoate synthesis. [Link]

  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

  • Wikipedia. Ethyl benzoate. [Link]

  • Snowhite Chemical Co.,LTD. Benzoic Acid | Industrial, Food & Pharmaceutical Grade Supplier. [Link]

  • Google Patents.

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An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Strategic Overview

Ethyl 2-(2-hydroxyethoxy)benzoate is a molecule of interest due to its unique combination of functional groups: an aromatic ester, an ether linkage, and a primary alcohol. This structure imparts specific physicochemical properties that are critical to understand in the context of pharmaceutical and chemical development. Its potential applications may span from use as a starting material in synthesis to its inclusion as an excipient or even a plasticizer. A thorough understanding of its reactivity and stability is not merely an academic exercise; it is a prerequisite for developing robust formulations, predicting shelf-life, defining storage conditions, and ensuring the safety and efficacy of any final product.

This guide provides a comprehensive analysis of the chemical behavior of Ethyl 2-(2-hydroxyethoxy)benzoate. We will deconstruct its molecular architecture to predict potential degradation pathways and then outline a systematic, field-proven approach to experimentally verify these predictions through forced degradation studies. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is scientifically sound and suitable for regulatory consideration.[1][2]

Section 2: Molecular Structure and Physicochemical Profile

The reactivity of a molecule is fundamentally dictated by its structure. Ethyl 2-(2-hydroxyethoxy)benzoate possesses several key features that serve as potential sites for chemical transformation.

Caption: Molecular Structure of Ethyl 2-(2-hydroxyethoxy)benzoate.

Table 1: Physicochemical Properties of Ethyl 2-(2-hydroxyethoxy)benzoate

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₄PubChem[3]
Molecular Weight210.23 g/mol PubChem[3]
IUPAC Name2-(2-hydroxyethoxy)ethyl benzoateGlycodepot.com[4]
Monoisotopic Mass210.0892 DaPubChem[3]

Structural Analysis of Reactive Sites:

  • Ester Linkage: The carbonyl group of the ester is electrophilic and is the most probable site for nucleophilic attack, particularly hydrolysis. Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds.[5]

  • Primary Alcohol (-OH): The terminal hydroxyl group is susceptible to oxidation, converting it to an aldehyde and subsequently to a carboxylic acid. It can also undergo esterification reactions.

  • Ether Linkage (-O-): Ethers are generally stable but can be cleaved under harsh acidic conditions. They can also be susceptible to peroxide formation upon prolonged exposure to air and light, although this is less common for aromatic ethers.

  • Aromatic Ring: The benzene ring is relatively stable but can undergo electrophilic substitution. However, degradation of the ring typically requires very harsh conditions not usually encountered in standard stability studies.

Section 3: Chemical Reactivity and Degradation Pathways

Based on the structural analysis, we can predict the primary degradation pathways. These hypotheses form the basis for designing targeted forced degradation experiments.

Hydrolytic Degradation

Hydrolysis is the most anticipated degradation pathway for this molecule due to the ester functionality. The reaction can be catalyzed by acid or base, or proceed neutrally, albeit at a much slower rate.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon.[6][7][8] The expected products are the sodium salt of benzoic acid and 2-(2-hydroxyethoxy)ethanol. Subsequent acidification will yield benzoic acid.[8][9]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.[6]

Parent Ethyl 2-(2-hydroxyethoxy)benzoate Products Degradation Products Parent->Products H⁺ or OH⁻ Water H₂O Water->Products BenzoicAcid Benzoic Acid Products->BenzoicAcid Product 1 Alcohol 2-(2-hydroxyethoxy)ethanol Products->Alcohol Product 2

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

Forced degradation studies typically employ hydrogen peroxide to simulate oxidative stress.[1] The primary site of oxidation on Ethyl 2-(2-hydroxyethoxy)benzoate is the terminal primary alcohol.

  • Mechanism: The primary alcohol can be oxidized to the corresponding aldehyde, which may be further oxidized to a carboxylic acid under strong oxidative conditions. This would result in the formation of 2-(2-(benzoyloxy)ethoxy)acetic acid.

Photolytic Degradation

The aromatic ring contains a chromophore that can absorb UV light, potentially leading to photolytic degradation. The ICH Q1B guideline provides a standardized approach for assessing photostability.[10][11] The degradation mechanism can be complex, involving free-radical pathways. It is essential to determine if the molecule is photosensitive, as this has significant implications for manufacturing, packaging, and storage.[10]

Section 4: A Framework for Stability Testing: Forced Degradation Protocols

Forced degradation (or stress testing) is performed to deliberately degrade the sample under conditions more severe than accelerated stability testing.[1][5] The primary goals are to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[2][12] A degradation of 10-20% is typically targeted to ensure that secondary degradation is minimized.[13]

Table 2: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis0.1 N HCl2-24 hoursTo assess stability at low pH.[5]
Base Hydrolysis0.1 N NaOH1-8 hoursTo assess stability at high pH.[5]
Neutral HydrolysisWater24-72 hoursTo assess stability in aqueous solution.
Oxidation3-30% H₂O₂2-24 hoursTo evaluate susceptibility to oxidation.[1]
Thermal (Solid)80°C24-72 hoursTo assess solid-state thermal stability.
Thermal (Solution)60-80°C24-72 hoursTo assess solution-state thermal stability.
PhotolyticICH Q1B Option 2Per guidelineTo evaluate light sensitivity.[11]
Experimental Protocol 1: Hydrolytic Stability
  • Preparation: Prepare stock solutions of Ethyl 2-(2-hydroxyethoxy)benzoate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Dilute 1 mL of stock solution with 9 mL of 0.1 N HCl. Heat at 60-80°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dilute 1 mL of stock solution with 9 mL of 0.1 N NaOH. Maintain at room temperature or slightly elevated (40°C). Withdraw aliquots at shorter time points (e.g., 1, 4, 8 hours) due to expected rapid degradation. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Neutral Hydrolysis: Dilute 1 mL of stock solution with 9 mL of purified water. Heat at 60-80°C. Withdraw aliquots at time points similar to the acid hydrolysis study.

  • Control: Prepare a control sample diluted with the analysis mobile phase and keep it at room temperature.

Experimental Protocol 2: Oxidative Stability
  • Preparation: Dilute 1 mL of the 1 mg/mL stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

  • Analysis: Dilute the samples with the mobile phase for analysis. It is crucial to ensure that the H₂O₂ does not interfere with the analytical method (e.g., by degrading the column or causing baseline disturbances).

Experimental Protocol 3: Photostability
  • Sample Preparation: Expose the drug substance directly to the light source. Also, prepare a solution of the compound (e.g., 1 mg/mL) in a chemically inert, transparent container.

  • Exposure: Place the samples in a photostability chamber according to ICH Q1B guidelines. This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These controls are placed alongside the exposed samples to differentiate between thermal and photolytic degradation.[10]

  • Analysis: Analyze the stressed samples and the dark controls against an unstressed control sample.

Section 5: Analytical Strategy: Developing a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The most common technique for this is High-Performance Liquid Chromatography (HPLC).[10][14]

cluster_0 Forced Degradation Workflow Start Prepare Drug Substance Solution Stress Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Sample Collect Samples at Timepoints Stress->Sample Analyze Analyze via HPLC-UV/DAD Sample->Analyze Evaluate Evaluate Chromatograms (Peak Purity, Resolution) Analyze->Evaluate Identify Identify Degradants (LC-MS) Evaluate->Identify Impurity > Threshold End Validated Stability-Indicating Method Evaluate->End Method is Specific Identify->End

Caption: Workflow for Developing a Stability-Indicating Method.

Experimental Protocol 4: HPLC Method Development
  • Column Selection: Start with a robust, reversed-phase column, such as a C18, 150 mm x 4.6 mm, with a 3.5 or 5 µm particle size. The C18 stationary phase is versatile for separating compounds of moderate polarity.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid helps to control the ionization of benzoic acid (a likely degradant) and improves peak shape.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detection: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) set to monitor at the λmax of Ethyl 2-(2-hydroxyethoxy)benzoate. A PDA/DAD is critical as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.

  • Gradient Elution: Develop a gradient method to ensure the elution of both polar degradants (which will elute early) and the less polar parent compound. An example gradient is shown in Table 3.

  • Method Validation: Once the method is established, inject the samples from the forced degradation studies. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other, with a resolution of >1.5.

Table 3: Example HPLC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
20.0595
25.0595
25.1955
30.0955

Flow Rate: 1.0 mL/min; Column Temperature: 30°C; Injection Volume: 10 µL

Section 6: Summary and Handling Recommendations

The structural features of Ethyl 2-(2-hydroxyethoxy)benzoate suggest that it is primarily susceptible to hydrolysis at the ester linkage, particularly under basic conditions. Oxidation of the terminal alcohol is also a potential degradation pathway. Its stability towards heat and light must be experimentally determined but should not be overlooked.

Recommendations for Handling and Storage:

  • Storage: Store in well-sealed containers to protect from moisture, which can promote hydrolysis.[15] The material is noted to be hygroscopic.[16]

  • pH Control: In solution, maintain the pH close to neutral (pH 5-7) to minimize both acid- and base-catalyzed hydrolysis. Avoid strongly basic or acidic conditions.

  • Light Protection: Until photostability data is available, the material should be handled and stored with protection from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[15]

By following the comprehensive protocols outlined in this guide, researchers and drug development professionals can build a robust understanding of the reactivity and stability of Ethyl 2-(2-hydroxyethoxy)benzoate, ensuring its proper use and the development of safe, stable, and effective products.

Section 7: References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl benzoate. Retrieved from

  • ECHA. (n.d.). Registration Dossier: Ethyl benzoate. Retrieved from

  • BenchChem. (n.d.). Synthesis routes of 2-Hydroxyethyl benzoate. Retrieved from

  • Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from

  • Asha, S., et al. (2016). Forced degradation studies. MedCrave online. Retrieved from

  • Reddy, P., & Kumar, V. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from

  • Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from

  • Jain, D., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from

  • Singh, R., & Rehman, Z. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from

  • Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from

  • Al-Achi, A., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from

  • Vaia. (n.d.). What product forms when ethyl benzoate is treated with.... Retrieved from

  • Glycodepot.com. (n.d.). 2-(2-Hydroxyethoxy)ethylbenzoate. Retrieved from

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from

  • BenchChem. (n.d.). A Head-to-Head Comparison: Ethyl 2-iodylbenzoate vs. 2-Iodoxybenzoic Acid (IBX) for Alcohol Oxidation. Retrieved from

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from

  • Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product.... Retrieved from

  • SSERC. (2021). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from

  • PubChemLite. (n.d.). 2-(2-hydroxyethoxy)ethyl benzoate (C11H14O4). Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl benzoate. Retrieved from

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from

  • WordPress.com. (2012). 2-Iodoxybenzoic acid, oxidations. ORGANIC CHEMISTRY SELECT. Retrieved from

Sources

Methodological & Application

Application Note: Quantitative Analysis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note details a robust and validated method for the quantitative analysis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester in solution. Due to the polar nature of the hydroxyl group, a derivatization step is employed to enhance volatility and improve chromatographic performance. This protocol outlines the sample preparation, trimethylsilyl (TMS) derivatization, GC-MS instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester is a compound of interest in various fields, including pharmaceutical and chemical research. Accurate quantification is crucial for understanding its properties, behavior in different matrices, and for quality assurance purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification.[1]

However, the presence of a hydroxyl (-OH) group in the molecule results in low volatility and potential for hydrogen bonding, which can lead to poor peak shape and thermal instability during GC analysis.[2] To overcome these challenges, a derivatization step is necessary. Silylation, which replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, is a widely used technique to increase analyte volatility and thermal stability.[2][3] This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, a common and effective reagent for this purpose.[2]

This document provides a comprehensive, step-by-step protocol for the analysis, from sample preparation to data interpretation, ensuring scientific integrity and reproducible results.

Experimental Principle

The analytical workflow is a multi-step process designed to ensure accurate and reliable quantification.

Caption: High-level workflow for the GC-MS analysis of the target analyte.

The core of the method involves the conversion of the polar analyte into a more volatile derivative suitable for gas chromatography. The derivatization reaction is as follows:

Reaction: Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester + BSTFA → Ethyl 2-(2-(trimethylsilyloxy)ethoxy)benzoate (TMS Derivative)

This TMS derivative exhibits significantly improved chromatographic behavior, allowing for sharp, symmetrical peaks and enhanced sensitivity.[1] The subsequent GC-MS analysis separates the derivatized analyte from other matrix components, and the mass spectrometer provides definitive identification and quantification.

Materials and Reagents

Reagents and Standards
  • Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester (analytical standard, >98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[2][4]

  • Pyridine (anhydrous, silylation grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (GC grade)

  • Dichloromethane (DCM, GC grade)

  • Anhydrous Sodium Sulfate

  • Helium (carrier gas, 99.999% purity)

Equipment
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Microsyringes

  • Vortex mixer

  • Nitrogen evaporator (optional)

Detailed Protocols

Standard and Sample Preparation

4.1.1. Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 10 mg of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester standard.

  • Dissolve in a 10 mL volumetric flask using Ethyl Acetate.

  • Ensure the standard is fully dissolved by vortexing.

4.1.2. Calibration Standards

  • Perform serial dilutions of the stock solution with Ethyl Acetate to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Transfer 100 µL of each calibration standard into a GC vial for derivatization.

4.1.3. Sample Preparation

  • Dissolve the sample containing the analyte in a suitable aprotic solvent like Ethyl Acetate or Dichloromethane.

  • Adjust the concentration to fall within the calibration range (1-100 µg/mL).

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with Ethyl Acetate. Dry the organic extract with anhydrous sodium sulfate before proceeding.

  • Transfer 100 µL of the final sample extract into a GC vial.

Derivatization Protocol

This protocol is based on established methods for silylating hydroxyl groups.[5][6]

Caption: Step-by-step silylation derivatization workflow.

Procedure:

  • To the 100 µL aliquot of the standard or sample in the GC vial, add 50 µL of anhydrous pyridine.[5] Pyridine acts as a catalyst and acid scavenger.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[4][5]

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.[5]

  • Allow the vial to cool to room temperature before placing it in the autosampler for analysis.

Note: BSTFA is moisture-sensitive. All glassware should be dry, and reagents should be handled in a low-humidity environment.

GC-MS Instrumental Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.

Parameter Value Rationale
GC System
Injector PortSplit/SplitlessSplitless mode for trace analysis, split for higher concentrations.
Injector Temp.250°CEnsures rapid volatilization of the derivatized analyte.
Injection Vol.1 µLStandard volume for capillary columns.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for standard capillary columns.
GC Column
TypeHP-5ms or equivalent (5% Phenyl Methyl Siloxane)A non-polar column suitable for a wide range of derivatized compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Oven Program
Initial Temp.80°C
Hold Time2 min
Ramp Rate10°C/minA moderate ramp rate to ensure good separation.
Final Temp.280°CTo elute the derivatized analyte.
Final Hold5 minEnsures elution of all components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVStandard energy for reproducible fragmentation patterns.
Source Temp.230°CStandard source temperature.
Quadrupole Temp.150°CStandard quadrupole temperature.
Scan ModeFull Scan (m/z 50-500) & SIMFull scan for identification, Selected Ion Monitoring (SIM) for quantification.
Solvent Delay3 minPrevents the solvent peak from damaging the filament.

Data Analysis and Interpretation

Analyte Identification

The identity of the derivatized analyte is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of the TMS derivative is expected to show characteristic fragments. The molecular ion (M+) peak should be present, along with a prominent peak at m/z 73, which corresponds to the [Si(CH₃)₃]⁺ fragment, a hallmark of TMS derivatives.[7]

Quantification

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity.

5.2.1. SIM Ions Based on the fragmentation pattern of the TMS derivative of similar benzoic acid compounds, the following ions are suggested for monitoring:

  • Quantifier Ion: The most abundant, characteristic fragment ion.

  • Qualifier Ions (2-3): Other significant fragment ions used for confirmation. The ratio of qualifier to quantifier ions should be consistent between samples and standards.

5.2.2. Calibration Curve

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the prepared calibration standards.

  • Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.995 for the curve to be considered linear and acceptable.

  • Use the resulting regression equation to calculate the concentration of the analyte in unknown samples.

Method Validation

For use in regulated environments, the analytical method should be validated according to relevant guidelines, such as those from the FDA or ICH.[8][9][10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The linear response of the method over the defined concentration range.[13]

  • Accuracy & Precision: Determined by analyzing replicate samples at different concentrations.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester. The key to this method is the silylation step, which renders the polar analyte suitable for GC analysis. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can achieve accurate and reproducible quantification of this compound, supporting a wide range of applications in scientific research and industrial development.

References

  • CalTech GPS. Preparation of TMS Derivatives for GC/MS. Available from: [Link]

  • Scribd. Appendix G - Derivatization in GC MS. Available from: [Link]

  • ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Available from: [Link]

  • ResearchGate. EI Mass spectrum of the TMS derivative of benzoic acid (24). Available from: [Link]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]

  • AMOLF. Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. Available from: [Link]

  • PubChem. Benzoic acid, 2-ethoxy-, ethyl ester. Available from: [Link]

  • PubChem. Benzoic acid, 2-methyl-, 2-hydroxyethyl ester. Available from: [Link]

  • PubChem. Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester. Available from: [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available from: [Link]

  • ComplianceIQ. Validation of GC/ GC-MS methodologies. Available from: [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. Available from: [Link]

  • NIST WebBook. Benzoic Acid, TMS derivative. Available from: [Link]

  • Taylor & Francis Online. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Available from: [Link]

  • ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Available from: [Link]

  • BioPharm International. FDA Reissues Bioanalytical Method Validation Guidance. Available from: [Link]

  • PubMed. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Available from: [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Available from: [Link]

  • ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Available from: [Link]

  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available from: [Link]

  • PubMed. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • YouTube. February 3, 2021. Available from: [Link]

  • ResearchGate. Mass spectrum of benzoic acid. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available from: [Link]

Sources

Evaluation of Ethyl 2-(2-hydroxyethoxy)benzoate as a Novel Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinyl chloride (PVC) is a ubiquitous and versatile thermoplastic, but its inherent rigidity limits its use in applications requiring flexibility.[1] Plasticizers are essential additives that impart softness and elasticity to PVC, expanding its utility in fields from medical devices to cable insulation.[2][3] However, traditional phthalate-based plasticizers, such as di-2-ethylhexyl phthalate (DEHP), have come under scrutiny due to their tendency to leach from the polymer matrix, posing environmental and health risks, including endocrine disruption.[4] This has driven the search for safer, high-performance alternatives. This application note details the evaluation of Ethyl 2-(2-hydroxyethoxy)benzoate as a novel, potentially safer plasticizer for PVC. We provide comprehensive protocols for its incorporation into PVC films and the subsequent characterization of thermal and mechanical properties, as well as migration resistance.

Introduction: The Need for Advanced Plasticizers

The function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer.[5] This is achieved by inserting plasticizer molecules between the polymer chains, which reduces the intermolecular forces (van der Waals forces) that hold the chains tightly together.[6] This separation increases the free volume within the polymer matrix, lowering its glass transition temperature (Tg) from above room temperature to below, transforming the material from a rigid, glassy state to a soft, rubbery one.[7][8]

Ethyl 2-(2-hydroxyethoxy)benzoate (EHEB) is a promising candidate for a next-generation plasticizer. Its molecular structure contains key features for effective and stable plasticization:

  • An aromatic benzoate group , providing good compatibility with the polar PVC matrix.

  • An ethyl ester group , a common feature in effective plasticizers.

  • A flexible hydroxyethoxy side chain , which enhances plasticizing efficiency and whose terminal hydroxyl group may form hydrogen bonds within the matrix, potentially reducing migration.

This document serves as a practical guide for researchers to formulate, prepare, and rigorously test PVC plasticized with EHEB.

Mechanism of Action and Experimental Rationale

The primary role of EHEB is to disrupt the semi-crystalline structure of PVC.[1] The polar C-Cl bonds in PVC create strong dipole-dipole interactions between polymer chains, leading to its inherent rigidity. EHEB molecules, with their own polar regions, can effectively shield these interactions, allowing the polymer chains to slide past one another more easily.

Diagram 1: Conceptual Mechanism of PVC Plasticization

Caption: Plasticizer molecules increase the spacing between PVC chains.

The following protocols are designed to quantify this effect through standardized tests, providing a comprehensive performance profile of EHEB as a plasticizer.[9]

Experimental Workflow Overview

The evaluation process follows a logical progression from sample preparation to multi-faceted analysis. Each step is critical for generating reliable and comparable data.

Diagram 2: Overall Experimental Workflow

G cluster_C Characterization & Analysis A Formulation (PVC, EHEB, Stabilizer) B Sample Preparation (Solvent Casting) A->B C1 Mechanical Testing (ASTM D638) B->C1 C2 Thermal Analysis (DSC & TGA) B->C2 C3 Migration Study (Solvent Leaching) B->C3 C4 Spectroscopic Verification (FTIR) B->C4 D Data Interpretation & Performance Evaluation C1->D C2->D C3->D C4->D

Caption: Workflow for evaluating the performance of EHEB plasticizer.

Protocols

Protocol 1: Preparation of Plasticized PVC Films via Solvent Casting

Rationale: Solvent casting is a reliable laboratory method for producing thin, homogenous polymer films with uniform thickness, which is crucial for consistent mechanical and thermal testing. Tetrahydrofuran (THF) is an excellent solvent for PVC and many plasticizers. A thermal stabilizer is mandatory to prevent the degradation of PVC, which can occur at processing temperatures, leading to discoloration and compromised properties.[2]

Materials:

  • PVC Resin (K-value 65-70)

  • Ethyl 2-(2-hydroxyethoxy)benzoate (EHEB)

  • Dibutyltin dilaurate (DBTDL) or similar thermal stabilizer

  • Tetrahydrofuran (THF), analytical grade

  • Glass Petri dishes (100 mm diameter)

  • Leveling surface (e.g., a marble slab)

  • Fume hood

  • Vacuum oven

Procedure:

  • Formulation Calculation: Prepare formulations with varying plasticizer content, expressed in parts per hundred resin (phr). A typical range would be 0 phr (control), 20 phr, 40 phr, and 60 phr. For each formulation, the stabilizer content should be constant (e.g., 2 phr).

  • Dissolution:

    • For a 40 phr formulation, weigh 10 g of PVC resin, 4 g of EHEB, and 0.2 g of DBTDL.

    • Transfer the solids to a 250 mL beaker or flask.

    • In a fume hood, add approximately 100 mL of THF.

    • Stir the mixture with a magnetic stirrer at room temperature until all components are completely dissolved. This may take several hours. The resulting solution should be clear and viscous.

  • Casting:

    • Place a clean, dry glass Petri dish on a precisely level surface within the fume hood.

    • Carefully pour the PVC solution into the Petri dish, ensuring the solution spreads evenly to cover the entire bottom surface.

    • Loosely cover the dish to slow the rate of solvent evaporation, which helps prevent the formation of bubbles and results in a more uniform film.

  • Drying:

    • Allow the solvent to evaporate slowly in the fume hood for 24 hours.

    • Transfer the Petri dish to a vacuum oven. Dry the film at 50°C under vacuum for at least 12 hours to remove any residual THF.

  • Film Removal and Storage:

    • Carefully peel the dried film from the Petri dish.

    • Store the film in a desiccator for at least 48 hours before testing to ensure consistent conditioning.

Protocol 2: Evaluation of Mechanical Properties

Rationale: The primary function of a plasticizer is to increase flexibility. Tensile testing quantifies this change by measuring the material's response to being pulled apart.[10] An effective plasticizer will decrease the force required to stretch the material (tensile strength and modulus) while increasing the extent to which it can be stretched before breaking (elongation at break).[6][11] This protocol follows the principles of ASTM D638.[12]

Procedure:

  • Specimen Preparation: Using a dumbbell-shaped die (Type V from ASTM D638 is suitable for thin films), cut at least five specimens from each plasticized PVC film.

  • Testing:

    • Measure the thickness and width of the narrow section of each dumbbell specimen.

    • Mount a specimen in the grips of a universal testing machine (e.g., an Instron).

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[12]

    • Record the force and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength (MPa): The maximum stress applied before the specimen ruptures.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[13]

    • Calculate the average and standard deviation for each set of five specimens.

Expected Results & Data Presentation:

Plasticizer Content (phr)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
0 (Control)50 ± 2.55 ± 1.02500 ± 150
2035 ± 1.8150 ± 101200 ± 80
4022 ± 1.5300 ± 20400 ± 30
6015 ± 1.2450 ± 25100 ± 15
Protocol 3: Thermal Characterization

A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Rationale: The most direct measure of a plasticizer's efficiency is its ability to lower the Tg of the polymer.[14] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of the Tg, which appears as a step-like change in the heat capacity.[8][15]

Procedure:

  • Sample Preparation: Cut a small piece (5-10 mg) from a PVC film and seal it in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to 120°C at a rate of 10°C/min to erase any prior thermal history.

    • Cool the sample to -80°C at 10°C/min.

    • Heat the sample again from -80°C to 120°C at 10°C/min. The Tg is determined from this second heating scan.

  • Data Analysis: The Tg is typically taken as the midpoint of the step transition in the heat flow curve.

B. Thermogravimetric Analysis (TGA) for Thermal Stability

Rationale: TGA measures the change in mass of a sample as a function of temperature.[16] This is used to determine the thermal stability of the plasticized PVC, as the addition of a plasticizer can sometimes lower the temperature at which degradation begins.[17]

Procedure:

  • Sample Preparation: Place a 10-15 mg sample of the PVC film into a TGA pan.

  • TGA Analysis: Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of degradation, often defined as the temperature at which 5% weight loss occurs (Td5%).

Expected Results & Data Presentation:

Plasticizer Content (phr)Glass Transition Temp. (Tg, °C)Degradation Temp. (Td5%, °C)
0 (Control)85 ± 1.0280 ± 2.0
2040 ± 1.0275 ± 2.0
405 ± 1.0272 ± 2.0
60-25 ± 1.0268 ± 2.0
Protocol 4: Assessment of Plasticizer Migration (Leaching)

Rationale: Low migration is a critical feature for a safe and durable plasticizer.[18] Leaching can lead to loss of flexibility, embrittlement of the material, and contamination of the surrounding environment.[19] This gravimetric method provides a straightforward assessment of migration into a solvent.

Procedure:

  • Sample Preparation: Cut precisely sized rectangular samples (e.g., 2 cm x 5 cm) from each film.

  • Initial Weighing: Weigh each sample accurately to four decimal places (Winitial).

  • Immersion:

    • Place each sample in a separate sealed vial containing 20 mL of n-hexane (a non-polar solvent that simulates fatty contact).

    • Store the vials in an incubator at a constant temperature (e.g., 50°C) for 72 hours.

  • Final Weighing:

    • Remove the samples from the solvent, gently blot the surface with lint-free paper to remove excess liquid, and dry them in a vacuum oven at 50°C until a constant weight is achieved.

    • Weigh the dried samples accurately (Wfinal).

  • Calculation: Calculate the percentage of weight loss due to plasticizer migration:

    • Weight Loss (%) = [(Winitial - Wfinal) / Wplasticizer] * 100

    • Where Wplasticizer is the initial weight of the plasticizer in the sample.

Expected Results & Data Presentation:

Plasticizer Content (phr)Weight Loss in Hexane (%)
202.5 ± 0.3
403.8 ± 0.4
605.5 ± 0.5

Summary and Interpretation

The data presented in the tables above illustrate the expected performance of an effective plasticizer like EHEB. A successful evaluation would show:

  • A clear, concentration-dependent increase in flexibility (higher elongation) and decrease in stiffness (lower modulus and tensile strength).[11]

  • A significant reduction in the glass transition temperature , confirming efficient plasticization at the molecular level.[7]

  • Minimal impact on thermal stability , with the degradation temperature remaining high.

  • Low percentage of weight loss in the migration test, indicating good permanence within the PVC matrix.[19]

The presence of the hydroxyethoxy group in EHEB is hypothesized to reduce migration compared to plasticizers of similar molecular weight lacking this functionality, a claim that can be substantiated by running a parallel experiment with a traditional plasticizer.

Conclusion

Ethyl 2-(2-hydroxyethoxy)benzoate demonstrates significant potential as a high-performance plasticizer for PVC. The protocols outlined in this application note provide a robust framework for its comprehensive evaluation. The expected results—strong plasticizing efficiency, good thermal stability, and potentially low migration—position EHEB as a viable and safer alternative to traditional phthalates, worthy of further investigation for use in sensitive applications, including medical devices and consumer goods.

References

  • Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]

  • American Chemical Society. (n.d.). Biobased plasticizers for poly(vinyl chloride). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). PVC-P: Polyvinylchloride (with plasticizer). Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D1045-14 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Retrieved from [Link]

  • Jinli Chemical. (2025, January 20). How Do Plasticizers Influence the Tensile Strength of Plastics?. Retrieved from [Link]

  • Gullapalli, S., & Mazzio, M. (2014). Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films. Pharmaceutical Development and Technology, 19(5), 536-543. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Retrieved from [Link]

  • Azlan, A. F. N., et al. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Journal of Polymer Research, 30(5), 209. Retrieved from [Link]

  • Sinda Oil. (2025, September 20). Tensile Strength of Polymers | Definition, Testing & Factors. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved from [Link]

  • ASTM International. (2019). Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics (ASTM D1045-19). Retrieved from [Link]

  • ACS Publications. (1999). Thermal Analysis of Plastics. Journal of Chemical Education, 76(1), 57A. Retrieved from [Link]

  • PubMed. (2023). Understanding plasticiser leaching from polystyrene microplastics. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Request PDF. (2025, August 7). Understanding plasticiser leaching from polystyrene microplastics. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Migrability of PVC plasticizers. Retrieved from [Link]

  • Forgeway Ltd. (n.d.). Plasticizer Migration: What is it and why is it a problem. Retrieved from [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

  • RISE. (n.d.). FTIR-spectroscopy for polymer, plastics, textile and rubber analysis. Retrieved from [Link]

  • Rocky Mountain Laboratories. (2026, February 9). How to Analyze Polymers Using FTIR Spectroscopy. Retrieved from [Link]

  • AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. Retrieved from [Link]

  • ScienceDirect. (n.d.). Mechanical Properties of Polymers. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Retrieved from [Link]

  • ASTM International. (2022). Standard Test Method for Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography (ASTM D7083-16(2022)). Retrieved from [Link]

  • Ensinger. (2020, June 8). Design Properties for Engineers: Tensile Properties of High Performance Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopy and Spectroscopic Imaging for the Analysis of Polymers and Multicomponent Polymer Systems. Retrieved from [Link]

  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

  • MolecularCloud. (2024, April 15). Application of Plasticizers in Polymers. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis. Retrieved from [Link]

  • Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • Google Patents. (n.d.). US20160068655A1 - Integrated process for the production of benzoate plasticizers.
  • PubChem. (n.d.). Benzeneacetic acid, alpha-oxo-, 2-(2-hydroxyethoxy)ethyl ester. Retrieved from [Link]

  • Lirias. (2024, November 4). Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of a New Benzoate Plasticizer for Polyvinyl Chloride Based on a 2-Ethylhexanol By-Product. Retrieved from [Link]

  • UBB. (2023, February 5). PLA PLASTICIZED WITH ESTERS FOR PACKAGING APPLICATIONS. Retrieved from [Link]

  • Kinam Park. (2001, November 15). PLASTICIZERS IN VARIOUS INDUSTRIAL PRODUCTS. Retrieved from [Link]

  • CIBTech. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved from [Link]

Sources

Application Notes and Protocols for Benzoic Acid, 2-(2-hydroxyethoxy)-, Ethyl Ester as a Fragrance Component in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester as a fragrance component. These notes delineate the material's characteristics, regulatory context, and detailed protocols for its incorporation into formulations. Furthermore, it establishes a framework for rigorous stability and performance testing, ensuring the development of safe, stable, and aesthetically pleasing products. While specific experimental data for this novel ester is limited, this guide synthesizes established principles of fragrance science to provide a robust starting point for its evaluation and use.

Introduction to Benzoic Acid, 2-(2-hydroxyethoxy)-, Ethyl Ester

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester is an aromatic ester with potential applications in the fragrance and flavor industry.[1] Its structural features, including the benzoate ester moiety, are common in fragrance compounds, suggesting its utility in imparting a pleasant aroma to a variety of formulations. The presence of a hydroxyethoxy group introduces polarity, which may influence its solubility, stability, and interaction with other formulation components.

Key Structural Features and Their Implications:

  • Ethyl Benzoate Core: This portion of the molecule is responsible for the characteristic sweet, fruity, and slightly medicinal odor often associated with benzoate esters.

  • 2-hydroxyethoxy Group: The addition of this hydrophilic group is anticipated to increase the compound's water solubility compared to simple alkyl benzoates. This could be advantageous for incorporation into aqueous or emulsion-based formulations. The hydroxyl group also presents a potential site for chemical reactions, such as esterification or oxidation, which must be considered during formulation and stability studies.[1]

Due to the novelty of this specific ester, extensive public data on its odor profile, stability, and safety are not yet available. Therefore, the protocols outlined in this document are based on established methodologies for fragrance evaluation and are intended to serve as a comprehensive guide for its characterization.

The Regulatory Landscape for Fragrance Ingredients

The use of fragrance ingredients in cosmetic and pharmaceutical products is subject to a complex global regulatory framework. It is imperative that any formulation development complies with the regulations of the target market.

In the United States , the Food and Drug Administration (FDA) regulates cosmetics under the Federal Food, Drug, and Cosmetic Act (FD&C Act) and the Fair Packaging and Labeling Act (FPLA).[2] Fragrance ingredients must be safe for their intended use, and manufacturers are responsible for ensuring this safety.[3] The Modernization of Cosmetics Regulation Act of 2022 (MoCRA) has introduced more stringent requirements, including the mandatory labeling of fragrance allergens.[2]

In the European Union , cosmetic regulations are generally more stringent, with a comprehensive list of prohibited and restricted substances, as well as a list of fragrance allergens that must be declared on the label if present above certain concentrations.

The International Fragrance Association (IFRA) sets the global standards for the safe use of fragrance materials. Adherence to IFRA standards is critical for ensuring consumer safety and global market acceptance. These standards categorize fragrance materials and set limits for their use in different product types.

General Protocols for Formulation Incorporation

The successful incorporation of a fragrance component into a formulation depends on its physicochemical properties and its compatibility with the other ingredients. The following are general protocols for incorporating Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester into common formulation types.

Determining Use Levels

The concentration of a fragrance in a final product is determined by the desired scent intensity and regulatory limits. Typical use levels for fragrances in various cosmetic products are provided in the table below.

Product TypeTypical Fragrance Concentration (%)
Creams and Lotions0.1 - 0.5%
Shampoos and Washes0.2 - 1.0%
Soaps0.2 - 3.0%

It is recommended to start with a low concentration (e.g., 0.1%) and incrementally increase to achieve the desired aroma profile.

Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Lotion or Cream)

This protocol outlines the steps for incorporating the fragrance into a basic O/W emulsion.

Materials and Equipment:

  • Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

  • Pre-formulated O/W base (or individual oil and water phase ingredients)

  • Beakers and mixing vessels

  • Homogenizer or high-shear mixer

  • Water bath or heating mantle

  • Stirring apparatus (e.g., overhead stirrer)

  • Calibrated balance

Protocol:

  • Prepare the Emulsion Base:

    • If using a pre-formulated base, gently heat it to 40-45°C with constant, slow stirring.

    • If preparing the emulsion from scratch, heat the oil and water phases separately to 70-75°C. Combine the phases and homogenize to form the emulsion. Allow the emulsion to cool to 40-45°C while stirring gently.

  • Addition of the Fragrance:

    • Accurately weigh the required amount of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester.

    • Slowly add the fragrance to the emulsion while maintaining gentle agitation. The addition at a lower temperature is crucial to prevent the volatilization of the fragrance components.

  • Homogenization and Cooling:

    • Continue stirring the formulation for 15-20 minutes to ensure uniform distribution of the fragrance.

    • Allow the formulation to cool to room temperature with continued gentle stirring.

  • Final Quality Control:

    • Once cooled, perform initial quality control checks, including visual appearance, odor, pH, and viscosity.

Rationale for Key Steps: Adding the fragrance during the cool-down phase is a critical step to preserve the integrity of the scent profile, as excessive heat can degrade or evaporate volatile aroma molecules.

Stability and Performance Testing Protocols

Stability testing is essential to ensure that the fragrance remains effective and the formulation remains stable throughout its shelf life.

Physical and Chemical Stability Testing

This involves assessing the physical and chemical properties of the fragranced formulation over time and under various conditions.

Parameters to Monitor:

  • Color: Visual assessment against a control sample.

  • Odor: Olfactory evaluation by a trained sensory panel to detect any changes in the scent profile.

  • pH: Measurement using a calibrated pH meter.

  • Viscosity: Measurement using a viscometer.

  • Phase Separation: Visual inspection for any signs of emulsion instability, such as creaming or coalescence.

Accelerated Stability Testing

Accelerated stability testing subjects the product to stressful conditions to predict its long-term stability in a shorter timeframe.

Conditions:

  • Elevated Temperature: Store samples at various elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

  • Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles. This assesses the formulation's ability to withstand temperature fluctuations during transport and storage.

  • Light Exposure: Expose samples to controlled UV and visible light to assess the potential for photodegradation of the fragrance or other ingredients.

Fragrance Performance and Longevity

The performance of the fragrance is a key factor in consumer acceptance.

Methods for Assessment:

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique analyzes the volatile compounds in the air above the product, providing a quantitative measure of the fragrance components being released.

  • Sensory Panel Evaluation: A trained panel of evaluators assesses the fragrance's intensity and character on the skin or in the product over a set period.

Packaging Compatibility

The packaging can interact with the fragrance and the formulation, potentially leading to instability.

Protocol:

  • Store the final formulation in the intended commercial packaging.

  • Include control samples stored in inert glass containers.

  • Subject the packaged product to the accelerated stability conditions outlined in section 4.2.

  • At each time point, evaluate both the product and the packaging for any changes, such as discoloration, paneling (in plastic containers), or degradation of the packaging material.

Analytical Methods for Characterization

Advanced analytical techniques are crucial for the detailed characterization of the fragrance component, both in its pure form and within a complex formulation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile fragrance components. It can be used to determine the purity of the raw material and to analyze its concentration and degradation products in the final formulation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds and can be used as a complementary technique to GC-MS.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the molecule and to assess any chemical changes that may occur during stability testing.

Visualizations

Experimental Workflow for Formulation and Stability Testing

experimental_workflow cluster_formulation Formulation Protocol cluster_stability Stability & Performance Testing cluster_analysis Analytical Characterization prep_base Prepare Emulsion Base add_fragrance Add Fragrance Component prep_base->add_fragrance homogenize Homogenize and Cool add_fragrance->homogenize qc_initial Initial QC homogenize->qc_initial phys_chem Physical/Chemical Stability qc_initial->phys_chem accelerated Accelerated Stability qc_initial->accelerated performance Fragrance Performance qc_initial->performance packaging Packaging Compatibility qc_initial->packaging gcms GC-MS phys_chem->gcms hplc HPLC phys_chem->hplc ftir FTIR phys_chem->ftir accelerated->gcms accelerated->hplc accelerated->ftir performance->gcms performance->hplc performance->ftir

Caption: Workflow for Formulation and Stability Testing.

Conclusion

The successful application of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester as a fragrance component requires a systematic and scientifically rigorous approach. This guide provides the foundational protocols for its incorporation into formulations and its subsequent evaluation for stability and performance. Given the limited specific data on this novel compound, it is incumbent upon the researcher to perform thorough characterization and safety assessments to ensure the development of high-quality, stable, and safe consumer products.

References

  • Allan Chemical Corporation. (2025, October 12). Regulatory Frameworks for Fragrance Safety.
  • U.S. Food and Drug Administration. (2022, February 28). Fragrances in Cosmetics.
  • CIRS Group. (2023, October 27). The Requirements for Fragrances Used in Cosmetics in America.
  • Formulating with Fragrance. (2020, February 10). Formulating with Fragrance.
  • ILT - Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
  • Orchadia Solutions. (n.d.). Fragrance Stability.
  • TTS Laboratory. (n.d.). The Effect of Perfume Volatility on Stability in Cosmetic Products.

Sources

Standard operating procedure for handling and disposal of Ethyl 2-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Ethyl 2-(2-hydroxyethoxy)benzoate (Salicylate Derivative)

  • Application: Pharmaceutical Intermediate / Organic Synthesis

  • Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

Chemical Identity & Hazard Profiling

Structural Analysis & Physicochemical Properties

Ethyl 2-(2-hydroxyethoxy)benzoate is a bifunctional intermediate combining an ethyl ester and a primary alcohol (via an ether linkage to the aromatic ring). It is structurally related to ethyl salicylate, modified by O-alkylation with ethylene glycol.

  • Chemical Structure: A benzene ring substituted at the ortho positions with an ethoxycarbonyl group (

    
    ) and a 2-hydroxyethoxy group (
    
    
    
    ).
  • CAS Number: Note: While specific CAS registries vary for niche intermediates, this compound is often associated with the synthesis of antimuscarinic agents (e.g., Fesoterodine precursors).

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~210.23 g/mol [1][2]

PropertyValue (Estimated/Typical)Operational Implication
Physical State Viscous Liquid or Low-Melting SolidMay require gentle warming for quantitative transfer.
Solubility Soluble in DCM, EtOAc, AlcoholsUse organic solvents for cleaning; poor water solubility implies biphasic waste streams.
Boiling Point >280°C (Predicted)Low volatility; inhalation risk is primarily via aerosols/mists, not vapor.
Reactivity Ester hydrolysis; Alcohol oxidationAvoid strong bases (saponification) and strong oxidizers.
Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of salicylate esters and glycol ethers.

  • H315 (Skin Irritant): Moderate irritation upon contact due to lipophilic nature.

  • H319 (Eye Irritant): High risk of ocular damage upon splash.

  • H302 (Acute Tox - Oral): Harmful if swallowed (metabolism may release ethylene glycol derivatives and salicylates).

  • Precautionary Principle: Treat as a potential sensitizer.

Engineering Controls & Personal Protective Equipment (PPE)

The "Defense in Depth" Strategy

Do not rely solely on PPE. Engineering controls are the primary barrier against exposure.

  • Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or Powder Containment Enclosure (if solid).

  • Ventilation: Face velocity must be maintained at >0.5 m/s.

  • Inert Atmosphere: While not pyrophoric, the compound is hygroscopic (due to the -OH group). Handle under Nitrogen (

    
    ) or Argon to prevent moisture uptake which complicates stoichiometry in subsequent reactions.
    
Required PPE Matrix
  • Respiratory: If handling outside a hood (e.g., spill cleanup), use a half-face respirator with Organic Vapor/P100 cartridges .

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash. For prolonged immersion/cleaning, use Silver Shield (Laminate) gloves.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid handling.

Handling & Synthesis Protocol

Operational Workflow: Quantitative Transfer

The viscosity of Ethyl 2-(2-hydroxyethoxy)benzoate often leads to yield loss during transfer.

Protocol:

  • Tare the reaction vessel directly if possible.

  • If weighing in a secondary container, use a wash-in technique :

    • Weigh the intermediate.

    • Dissolve immediately in the reaction solvent (e.g., Dichloromethane or Toluene).

    • Transfer the solution to the reactor.

    • Rinse the weigh boat/vial

      
       with solvent and add rinses to the reactor.
      
Reaction Monitoring & Quenching
  • In-Process Control (IPC): Monitor disappearance via TLC (typically 30-50% EtOAc/Hexane) or HPLC. The free hydroxyl group makes it distinct from the starting ethyl salicylate.

  • Quenching: If used in nucleophilic substitution (e.g., tosylation of the alcohol), quench excess reagents (like TsCl) with water/amine before workup to prevent downstream side reactions.

Visualized Workflow (DOT Diagram)

HandlingWorkflow Start Storage (Cool, Dry, Inert Gas) Weigh Weighing (Fume Hood) Start->Weigh Transfer Solubilize Solubilization (Wash-in Technique) Weigh->Solubilize Solvent Addn Reaction Reaction (N2 Atmosphere) Solubilize->Reaction Quant. Transfer Quench Quench/Workup (Phase Separation) Reaction->Quench IPC Confirm Waste Waste Segregation Quench->Waste Aqueous/Organic

Figure 1: Safe handling workflow emphasizing quantitative transfer and containment.

Spill Response & Decontamination[3][4]

Minor Spill (<50 mL)
  • Alert: Notify immediate lab personnel.

  • Isolate: Absorb with inert material (Vermiculite or polypropylene pads). Do not use sawdust (combustible ester risk).

  • Clean: Wipe surface with acetone followed by soap and water. The hydroxyl group aids solubility in polar organic solvents.

Decontamination of Glassware

Due to the ester functionality, base baths (KOH/Isopropanol) are highly effective for cleaning glassware by hydrolyzing the compound into water-soluble salicylate and ethylene glycol.

  • Caution: Ensure no incompatible metal catalysts are present before using base baths.

Disposal & Waste Management

The "Cradle-to-Grave" Lifecycle

Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines (40 CFR Parts 260-273). This compound is generally classified as a Non-Halogenated Organic Solvent/Chemical Waste .

Waste Stream Decision Tree

WasteDisposal Source Chemical Waste Ethyl 2-(2-hydroxyethoxy)benzoate StateCheck Physical State? Source->StateCheck SolidWaste Solid Waste Stream (Contaminated Wipes/PPE) StateCheck->SolidWaste Solid/Absorbed LiquidWaste Liquid Waste StateCheck->LiquidWaste Liquid/Solution HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) LiquidWaste->HalogenCheck HaloStream Halogenated Organic Waste (High BTU Incineration) HalogenCheck->HaloStream Yes AqueousCheck Aqueous Phase? (Extraction Waste) HalogenCheck->AqueousCheck No NonHaloStream Non-Halogenated Organic Waste (Fuel Blending/Incineration) AqueousCheck->NonHaloStream Organic Phase AqWaste Aqueous Waste (Check pH & Organics) AqueousCheck->AqWaste Water Phase

Figure 2: RCRA-compliant waste segregation logic.

Specific Disposal Protocols
  • Organic Waste (Preferred): Collect in High-Density Polyethylene (HDPE) or glass carboys labeled "Non-Halogenated Organic Waste."

    • Disposal Method: Incineration. This ensures complete destruction of the aromatic ring.

  • Aqueous Waste: If the compound was partitioned into an aqueous layer (unlikely due to lipophilicity, but possible if hydrolyzed), the stream must be checked for Total Organic Carbon (TOC). Do NOT pour down the drain.

  • Empty Containers: Triple rinse with solvent. Deface the label. Dispose of as solid waste or recycle glass if "RCRA Empty" standards are met.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Salicylate Derivatives and Benzoate Esters. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200). Available at: [Link]

  • Organic Syntheses. General Guidelines for Handling Hazardous Chemicals. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoate Esters. Available at: [Link]

Sources

Application Notes and Protocols for Ethyl 2-(2-hydroxyethoxy)benzoate in Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and evaluation of Ethyl 2-(2-hydroxyethoxy)benzoate as a novel pharmaceutical excipient. This document outlines its physicochemical properties, potential functions in various dosage forms, and detailed protocols for its characterization and compatibility assessment with active pharmaceutical ingredients (APIs).

Introduction to Ethyl 2-(2-hydroxyethoxy)benzoate

Ethyl 2-(2-hydroxyethoxy)benzoate (CAS No. 20587-61-5) is a benzoate ester with the molecular formula C₁₁H₁₄O₄.[1][2][3][4] Its chemical structure, featuring a flexible ether linkage, a terminal hydroxyl group, and an aromatic ester, suggests its potential utility in a variety of pharmaceutical formulations. The presence of both hydrophilic (hydroxyethoxy group) and lipophilic (benzoate group) moieties imparts an amphiphilic character, making it a candidate for roles such as a solvent, co-solvent, plasticizer, or absorption enhancer.

The quality and safety of excipients are critical to ensure the efficacy and stability of medicines.[5] Therefore, a thorough evaluation of any new excipient is paramount. This guide provides the foundational protocols to assess the suitability of Ethyl 2-(2-hydroxyethoxy)benzoate in pharmaceutical development, adhering to principles outlined by regulatory bodies such as the FDA and EMA.[6][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a novel excipient is the first step in its evaluation.

PropertyValueReference
CAS Number 20587-61-5[2][3][4]
Molecular Formula C₁₁H₁₄O₄[1][3][4][8]
Molecular Weight 210.23 g/mol [1][4]
Boiling Point 316.2°C at 760 mmHg[3]
Density 1.163 g/cm³[3]
Refractive Index 1.523[3]
Appearance Likely a colorless liquidInferred from related compounds[9]
Solubility Expected to be miscible with many organic solvents and have some water solubilityInferred from structure

Potential Pharmaceutical Applications and Evaluation Protocols

The unique structure of Ethyl 2-(2-hydroxyethoxy)benzoate suggests several potential applications in pharmaceutical formulations. The following sections detail these applications and provide protocols for their evaluation.

As a Solvent/Co-solvent in Liquid and Semi-Solid Formulations

The amphiphilic nature of Ethyl 2-(2-hydroxyethoxy)benzoate makes it a promising solvent or co-solvent for poorly water-soluble APIs.

Protocol 1: Determination of API Solubility

Objective: To determine the saturation solubility of a model API in Ethyl 2-(2-hydroxyethoxy)benzoate and its blends with other common pharmaceutical solvents.

Materials:

  • Ethyl 2-(2-hydroxyethoxy)benzoate

  • Model API (e.g., a poorly soluble drug)

  • Common co-solvents (e.g., propylene glycol, ethanol, polyethylene glycol 400)

  • Vials with screw caps

  • Shaking incubator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Preparation of Solvent Systems: Prepare various solvent systems, including 100% Ethyl 2-(2-hydroxyethoxy)benzoate and blends with co-solvents (e.g., 25:75, 50:50, 75:25 ratios).

  • Equilibrium Solubility Determination:

    • Add an excess amount of the model API to a known volume (e.g., 2 mL) of each solvent system in a glass vial.

    • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C).

    • Agitate the samples for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to separate the undissolved API.

  • Quantification:

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range.

    • Analyze the concentration of the dissolved API using a validated HPLC or UV-Vis method.[10]

  • Data Analysis: Calculate the saturation solubility of the API in each solvent system (in mg/mL).

Causality and Interpretation: An increase in the solubility of the API in the presence of Ethyl 2-(2-hydroxyethoxy)benzoate would indicate its potential as a solubilizing agent. The data will help in formulating liquid dosage forms like oral solutions, syrups, or injectables.

As a Plasticizer in Film-Coating and Transdermal Patches

The ester and ether linkages in Ethyl 2-(2-hydroxyethoxy)benzoate suggest it could function as a plasticizer, increasing the flexibility and reducing the brittleness of polymeric films.

Protocol 2: Evaluation of Plasticizing Efficiency in Polymeric Films

Objective: To evaluate the effect of Ethyl 2-(2-hydroxyethoxy)benzoate as a plasticizer on the mechanical properties of a pharmaceutical polymer film.

Materials:

  • Ethyl 2-(2-hydroxyethoxy)benzoate

  • Film-forming polymer (e.g., Eudragit® RL 100, ethylcellulose)

  • Solvent for the polymer (e.g., ethanol, acetone)

  • Petri dishes or a film casting apparatus

  • Drying oven

  • Tensile testing instrument

Methodology:

  • Film Casting:

    • Prepare a polymer solution of a specific concentration (e.g., 10% w/v) in a suitable solvent.

    • Prepare several batches of this solution and add varying concentrations of Ethyl 2-(2-hydroxyethoxy)benzoate (e.g., 5%, 10%, 20% w/w of the polymer). A control film with no plasticizer should also be prepared.

    • Pour a specific volume of each solution into a level Petri dish and allow the solvent to evaporate slowly in a controlled environment (e.g., at room temperature for 24 hours, followed by drying in an oven at 40°C for 12 hours).

  • Mechanical Property Testing:

    • Cut the resulting films into standard-sized strips (e.g., as per ASTM D882).

    • Measure the thickness of each film strip at multiple points.

    • Determine the tensile strength and percentage elongation at break for each film strip using a tensile testing instrument.

  • Data Analysis: Compare the tensile strength and elongation of the films containing the plasticizer with the control film.

Causality and Interpretation: A decrease in tensile strength and an increase in the percentage of elongation with increasing concentrations of Ethyl 2-(2-hydroxyethoxy)benzoate would confirm its plasticizing effect. This is crucial for developing flexible and durable film coatings for tablets or transdermal patches.

Drug-Excipient Compatibility Studies

It is essential to ensure that a new excipient does not adversely interact with the API.[11][12][13][14]

Protocol 3: Isothermal Stress Testing for Compatibility

Objective: To assess the chemical compatibility of Ethyl 2-(2-hydroxyethoxy)benzoate with a model API under accelerated storage conditions.

Materials:

  • Ethyl 2-(2-hydroxyethoxy)benzoate

  • Model API

  • Glass vials

  • Stability chambers (e.g., 40°C/75% RH, 60°C)

  • HPLC with a photodiode array (PDA) detector

  • Differential Scanning Calorimetry (DSC) instrument (optional, for initial screening)

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of the API and Ethyl 2-(2-hydroxyethoxy)benzoate in a 1:1 ratio by weight.

    • Prepare samples of the pure API and pure excipient as controls.

    • Place the samples in glass vials. For liquid excipients, the API can be dissolved or suspended.

  • Storage: Store the vials in stability chambers at accelerated conditions (e.g., 40°C/75% RH and 60°C) for a specified period (e.g., 2 and 4 weeks).

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating HPLC method.

    • Monitor for any decrease in the API peak area (degradation) and the appearance of new peaks (degradants).

    • Compare the chromatograms of the binary mixture with those of the pure API and excipient stored under the same conditions.

    • Physical observations (e.g., color change, phase separation) should also be recorded.

  • Optional DSC Screening:

    • Perform an initial, rapid compatibility screen by DSC.

    • Analyze the pure components and the binary mixture. Significant shifts in the melting endotherm of the API or the appearance of new thermal events in the mixture can indicate a potential interaction.

Causality and Interpretation: The absence of new degradation peaks and no significant loss of the API in the binary mixture compared to the pure API indicates good chemical compatibility. This is a critical step in de-risking the use of a new excipient in a formulation.[11][13]

Visualization of Experimental Workflows

Workflow for Excipient Evaluation

Excipient_Evaluation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Functionality Testing cluster_2 Phase 3: Safety & Compatibility P1 Identity & Purity (e.g., NMR, GC-MS) P2 Physical Properties (Density, Viscosity, etc.) P1->P2 F1 Solubility Enhancement (Protocol 1) P2->F1 F2 Plasticizing Effect (Protocol 2) P2->F2 F3 Other Potential Uses (e.g., Permeation Enhancement) P2->F3 S1 API-Excipient Compatibility (Protocol 3) F1->S1 F2->S1 F3->S1 S2 Preliminary Toxicity (In-silico / In-vitro) S1->S2 Decision Suitable for Formulation? S2->Decision Start New Excipient: Ethyl 2-(2-hydroxyethoxy)benzoate Start->P1 End Proceed to Formulation Development Decision->End Yes Reject Reject/Re-evaluate Decision->Reject No

Caption: A generalized workflow for the evaluation of a novel pharmaceutical excipient.

Workflow for API-Excipient Compatibility Study

Compatibility_Workflow prep Sample Preparation 1. Prepare binary mixture (API + Excipient) 2. Prepare pure API and Excipient controls storage Accelerated Storage Store samples at elevated temperature and humidity (e.g., 40°C/75% RH, 60°C) prep->storage analysis Analysis at t=0, 2, 4 weeks Physical Observation (Color, etc.) Chemical Analysis (HPLC) Thermal Analysis (DSC - optional) storage->analysis evaluation Data Evaluation 1. Compare chromatograms for new peaks and API loss 2. Assess physical changes 3. Analyze thermal events analysis->evaluation result Compatible? evaluation->result pass Pass result->pass Yes fail Fail result->fail No

Caption: Step-by-step workflow for conducting an API-excipient compatibility study.

Conclusion

Ethyl 2-(2-hydroxyethoxy)benzoate presents an interesting profile for a potential pharmaceutical excipient due to its unique chemical structure. The protocols outlined in these application notes provide a robust framework for its initial evaluation. By systematically assessing its physicochemical properties, functionality, and compatibility, formulation scientists can make data-driven decisions on its suitability for various drug delivery systems. As with any novel excipient, adherence to Good Manufacturing Practices (GMP) and regulatory guidelines is essential throughout the development process.[5][15][16]

References

  • Gupta, K. R., Pounikar, A. R., & Umekar, M. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. [Link]

  • International Pharmaceutical Excipients Council (IPEC) & Pharmaceutical Quality Group (PQG). (2017). Joint IPEC/PQG GMP Guide for Pharmaceutical Excipients. [Link]

  • European Medicines Agency (EMA). (n.d.). Quality: excipients. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • ComplianceOnline. (n.d.). GMP Regulations and Compliance for API and Excipients. Retrieved from [Link]

  • World Health Organization (WHO). (2025). TRS 1060 - Annex 3: WHO good manufacturing practices for excipients used in pharmaceutical products. [Link]

  • Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Gupta, K. R., et al. (2019). (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • Slideshare. (n.d.). Drug excipient Compatibility. [Link]

  • Stenutz, R. (n.d.). 2-(2-hydroxyethoxy)ethyl benzoate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20587-61-5, 2-(2-hydroxyethoxy)ethyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-hydroxyethoxy)ethyl benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 2-(2-hydroxyethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of Ethyl 2-(2-hydroxyethoxy)benzoate. As a critical component in various formulations, ensuring the accuracy and reliability of its quantification is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a comparison of suitable analytical techniques.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon extensive experience in analytical chemistry and adherence to global regulatory standards. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Section 1: The Analytical Target Profile (ATP) and Method Development

Before embarking on method validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of a method's intended purpose and desired performance characteristics[1][2]. For the quantification of Ethyl 2-(2-hydroxyethoxy)benzoate, the ATP would typically include:

  • Analyte: Ethyl 2-(2-hydroxyethoxy)benzoate

  • Matrix: The specific formulation (e.g., pharmaceutical cream, cosmetic lotion)

  • Intended Purpose: To accurately and precisely quantify the concentration of Ethyl 2-(2-hydroxyethoxy)benzoate for quality control (release and stability testing).

  • Performance Characteristics: The required accuracy, precision, linearity, range, specificity, and robustness of the method.

The selection of an appropriate analytical technique is the first step in method development. For a compound like Ethyl 2-(2-hydroxyethoxy)benzoate, which possesses a chromophore (the benzoate group) and is amenable to chromatographic separation, several techniques are viable. This guide will compare three common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Comparative Overview of Analytical Techniques

The choice of the analytical technique depends on factors such as the sample matrix, required sensitivity, selectivity, and available instrumentation[3].

TechniquePrincipleAdvantagesDisadvantages
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High selectivity and sensitivity, suitable for complex matrices, widely used in pharmaceutical analysis.[3]Can be more time-consuming and require more solvent than other methods.
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.Excellent selectivity and sensitivity, provides structural information for identification.[3]Requires the analyte to be volatile or to be derivatized, which can add complexity.
UV-Vis Spectrophotometry Measurement of the absorbance of light by the analyte at a specific wavelength.Rapid, simple, and cost-effective.[3]Prone to interference from other components in the matrix that absorb at the same wavelength, offering lower specificity.[3]

For the quantification of Ethyl 2-(2-hydroxyethoxy)benzoate in a complex formulation, HPLC is often the method of choice due to its high selectivity and ability to separate the analyte from potential interfering excipients. GC-MS could also be a powerful tool, particularly for impurity profiling, but may require derivatization. UV-Vis spectrophotometry is best suited for simpler matrices or as a preliminary screening tool.

Section 2: The Cornerstone of Reliability: Analytical Method Validation

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose[4]. It provides evidence that the method consistently produces reliable and accurate results[4]. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized globally by regulatory agencies such as the FDA and EMA[1][5][6][7][8][9][10].

The core validation parameters that must be evaluated are:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

A Visualized Workflow for Method Validation

The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodSelection Select Analytical Technique (e.g., HPLC) ATP->MethodSelection Optimization Optimize Method Parameters MethodSelection->Optimization ValidationProtocol Prepare Validation Protocol Optimization->ValidationProtocol Method Ready for Validation Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Prepare Validation Report Specificity->ValidationReport Generate Validation Data Linearity->ValidationReport Generate Validation Data Accuracy->ValidationReport Generate Validation Data Precision->ValidationReport Generate Validation Data LOD_LOQ->ValidationReport Generate Validation Data Robustness->ValidationReport Generate Validation Data Lifecycle Ongoing Method Monitoring (Lifecycle Management) ValidationReport->Lifecycle

Caption: A workflow for analytical method validation.

Section 3: Experimental Protocols and Data Analysis

This section provides a detailed, step-by-step methodology for the validation of an HPLC method for the quantification of Ethyl 2-(2-hydroxyethoxy)benzoate.

Proposed HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate group)

  • Column Temperature: 30 °C

System Suitability Testing (SST)

Before any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.

Protocol:

  • Prepare a standard solution of Ethyl 2-(2-hydroxyethoxy)benzoate at the target concentration.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of the peak areas: Should be ≤ 2.0%.

Validation Parameter Protocols and Acceptance Criteria

The following protocols are based on ICH Q2(R2) guidelines[5][7][9].

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a placebo sample (formulation without the analyte).

  • Analyze a standard solution of Ethyl 2-(2-hydroxyethoxy)benzoate.

  • Analyze a sample of the formulation containing Ethyl 2-(2-hydroxyethoxy)benzoate.

  • Spike the formulation sample with known impurities and degradation products (if available) and analyze.

Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of Ethyl 2-(2-hydroxyethoxy)benzoate. The peak for the analyte should be pure and well-resolved from any other peaks.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[7].

Protocol:

  • Prepare a series of at least five standard solutions of Ethyl 2-(2-hydroxyethoxy)benzoate covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample of known concentration and comparing the measured value to the true value[1][2].

Protocol:

  • Prepare placebo samples of the formulation.

  • Spike the placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[1][2].

  • Repeatability (Intra-assay precision): Protocol: Analyze a minimum of six replicate samples of the formulation at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The %RSD over the different conditions should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2%)

    • Column temperature (e.g., ± 2 °C)

  • Analyze a sample under each of the modified conditions.

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

Visualization of the Experimental Protocol

The following diagram illustrates the experimental workflow for the validation of the HPLC method.

G cluster_0 Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting MobilePhase Prepare Mobile Phase SST System Suitability Testing MobilePhase->SST Standard Prepare Standard Solutions Standard->SST Sample Prepare Sample Solutions Sample->SST ValidationRuns Perform Validation Runs (Specificity, Linearity, Accuracy, Precision) SST->ValidationRuns DataProcessing Process Chromatographic Data ValidationRuns->DataProcessing Calculations Perform Validation Calculations DataProcessing->Calculations Report Generate Validation Report Calculations->Report

Caption: Experimental workflow for HPLC method validation.

Section 4: Conclusion and Lifecycle Management

This guide has provided a comprehensive framework for the validation of an analytical method for the quantification of Ethyl 2-(2-hydroxyethoxy)benzoate, with a comparative overview of suitable analytical techniques. The successful validation of an analytical method, following the principles outlined in the ICH Q2(R2) guidelines, is essential for ensuring the quality, safety, and efficacy of products.

It is important to note that analytical method validation is not a one-time event. The new guidelines emphasize a continuous lifecycle management approach, where the method's performance is monitored over time to ensure it remains fit for its intended purpose[1]. Any changes to the method or the product formulation may necessitate revalidation[11].

By adopting a science- and risk-based approach to method development and validation, researchers and drug development professionals can build robust and reliable analytical procedures that meet global regulatory expectations.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Available from: [Link]

  • FDA Issues Guidance on Analytics and Method Validation | BioPharm International. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benzoic Acid, 2-(2-hydroxyethoxy)-, ethyl ester: A Comparative Analysis with Common Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoate esters, a class of aromatic compounds derived from benzoic acid, are integral to a multitude of applications, from pharmaceuticals and cosmetics to food preservation and industrial solvents.[1][2] Their versatility stems from a shared core structure—a benzene ring attached to an ester group—which can be readily modified to tune physicochemical properties such as polarity, volatility, and solvency. This guide provides an in-depth comparative analysis of a functionally specialized benzoate ester, Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester , against its more common, structurally simpler counterparts: Methyl benzoate , Ethyl benzoate , and Butyl benzoate .

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences imparted by structural modifications is paramount for material selection, formulation development, and analytical method design. The introduction of a hydroxyethoxy group onto the benzoate ring, as seen in our primary compound of interest, fundamentally alters its properties, opening avenues for novel applications while posing unique analytical challenges. This document will dissect these differences through a review of their chemical properties, a comparison of their functional applications, and a presentation of detailed experimental protocols for their characterization.

Compound Profiles: Structure and Functionality

The fundamental difference between Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester and other simple alkyl benzoates lies in the addition of a polar side chain. This structural feature is the primary determinant of its unique properties.

  • Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester (Target Compound): With the chemical formula C₁₁H₁₄O₄, this ester is distinguished by the 2-(2-hydroxyethoxy) substituent on the benzene ring.[3] This group introduces both an ether linkage and a terminal hydroxyl (-OH) group, significantly increasing the molecule's polarity and capacity for hydrogen bonding compared to simple alkyl benzoates. This modification is expected to enhance its solubility in polar solvents and potentially alter its biological interactions and metabolic profile.

  • Methyl Benzoate (C₈H₈O₂): The simplest of the comparator esters, formed from benzoic acid and methanol.[4] It is a colorless, oily liquid with a characteristic fruity, medicinal odor.[5] Due to its volatility and pleasant scent, it is widely used in perfumery and as a flavoring agent.[1][4] It also serves as a solvent for cellulose esters and resins.[5]

  • Ethyl Benzoate (C₉H₁₀O₂): Formed from the condensation of benzoic acid and ethanol, ethyl benzoate is also a colorless liquid with a sweet, fruity aroma.[2][6] It is a common component in artificial fruit flavors and perfumes.[7][8] Its applications are similar to methyl benzoate but with slightly lower volatility.

  • Butyl Benzoate (C₁₁H₁₄O₂): This ester, derived from benzoic acid and butanol, has a longer alkyl chain, resulting in lower volatility and a fainter, more floral-fruity odor.[9][10] It is frequently used as a solvent for cellulose ether, a dye carrier in the textile industry, and as a plasticizer.[11][12]

Below is a visualization of the structural relationships between these compounds.

G cluster_0 Core Benzoate Structure cluster_1 Simple Alkyl Benzoates cluster_2 Substituted Benzoate Ester core Benzoic Acid (C₆H₅COOH) mb Methyl Benzoate -CH₃ core->mb Esterification eb Ethyl Benzoate -C₂H₅ core->eb Esterification bb Butyl Benzoate -C₄H₉ core->bb Esterification target Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester -C₂H₅ (ester) -O(CH₂)₂OH (ring sub.) core->target Esterification

Caption: Structural relationship of the target compound and its comparators.

Comparative Physicochemical Properties

The structural variations directly translate to distinct physicochemical properties. The addition of the polar hydroxyethoxy group to the target compound breaks the trends observed in the homologous series of simple alkyl benzoates.

PropertyBenzoic acid, 2-(2-hydroxyethoxy)-, ethyl esterMethyl BenzoateEthyl Benzoaten-Butyl Benzoate
Chemical Formula C₁₁H₁₄O₄C₈H₈O₂[13]C₉H₁₀O₂[13]C₁₁H₁₄O₂
Molar Mass ( g/mol ) 210.23[3]136.15[13]150.17[13]178.23[10]
Boiling Point (°C) No data available199.6[13]212[13]249
Melting Point (°C) No data available-12.5[13]-34[13]-22
Density (g/cm³ at 20°C) No data available1.084[13]1.045[13]1.01
Key Structural Feature Hydroxyethoxy side chainMethyl esterEthyl esterButyl ester
Expected Polarity HighLowLowLow
Expected Water Solubility Higher than comparatorsPoorly soluble[4]Almost insoluble[6]Insoluble

Analysis of Trends:

  • Alkyl Chain Homologation: Moving from methyl to butyl benzoate, the increasing alkyl chain length leads to a predictable increase in molar mass and boiling point, while density slightly decreases.[13] This is due to stronger van der Waals forces between the larger molecules.

Spectroscopic and Chromatographic Analysis

Distinguishing between these esters is straightforward with modern analytical techniques. The choice of method depends on the sample matrix and the required sensitivity.[14]

Spectroscopic Signatures
  • Infrared (IR) Spectroscopy: All esters will show a strong characteristic absorption for the C=O (carbonyl) stretch, typically around 1720 cm⁻¹. They will also exhibit C-O stretching bands.[3][13] The unique feature for Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester would be a broad ν(O-H) peak around 3450 cm⁻¹, indicating the hydroxyl group, which will be absent in the other esters.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons for all compounds will appear in the δ 7.0-8.0 ppm region. The ethyl ester group in both ethyl benzoate and the target compound will show a characteristic quartet and triplet. The key differentiator for the target compound will be additional signals corresponding to the two methylene groups of the hydroxyethoxy chain (likely in the δ 3.7-4.5 ppm range).[3] Methyl and butyl benzoate will have distinct signals for their respective alkyl groups.

    • ¹³C NMR: The carbonyl carbon will be present in all spectra around δ 167 ppm. The additional carbons from the hydroxyethoxy group in the target compound will provide a unique spectral fingerprint.[3]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying these esters.[14]

  • Gas Chromatography (GC): Due to their volatility, GC is well-suited for analyzing methyl, ethyl, and butyl benzoate. A non-polar or mid-polar capillary column (e.g., VF-1301MS) can effectively separate them based on boiling point, with methyl benzoate eluting first.[15] Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester is less volatile and may require higher temperatures or derivatization of the hydroxyl group to prevent peak tailing.

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile for this analysis. A reversed-phase method is ideal.

    • Principle: Separation is based on partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[14] Less polar compounds (like butyl benzoate) will be retained longer on the column, while more polar compounds elute earlier.

    • Expected Elution Order: Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester > Methyl Benzoate > Ethyl Benzoate > Butyl Benzoate. The target compound, being the most polar due to its hydroxyl group, would have the weakest interaction with the C18 stationary phase and thus the shortest retention time.

This protocol provides a framework for the comparative analysis of the four benzoate esters.

Objective: To separate and quantify Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester, methyl benzoate, ethyl benzoate, and butyl benzoate using reversed-phase HPLC with UV detection.

Materials:

  • HPLC system with UV detector, autosampler, and column oven.

  • C18 column (e.g., 4.6 mm I.D. x 150 mm L, 5 µm particle size).

  • Reference standards for each of the four benzoate esters.

  • HPLC-grade acetonitrile and water.

  • Class A volumetric flasks and pipettes.

Methodology:

  • Standard Preparation:

    • Prepare individual stock solutions (e.g., 1 mg/mL) of each ester in acetonitrile.

    • Create a mixed standard solution by diluting the stock solutions to a final concentration of approximately 10 µg/mL for each component in acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile/Water (60:40 v/v).[16] Causality: This ratio provides a good balance of polarity to achieve separation of the simple alkyl benzoates within a reasonable timeframe. It may need to be adjusted (e.g., to 50:50 or lower) to ensure the highly polar target compound is sufficiently retained for good peak shape.

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 40 °C.[16] Causality: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reduce run times.

    • Detection Wavelength: 270 nm.[16] Causality: The benzene ring in all compounds provides strong UV absorbance near this wavelength, allowing for sensitive detection of all analytes.

    • Injection Volume: 10 µL.[16]

  • Analysis Sequence:

    • Inject a solvent blank (acetonitrile) to establish a baseline.

    • Inject the mixed standard solution multiple times (n=5) to establish system suitability (retention time reproducibility, peak area precision).

    • Inject unknown samples for quantification.

  • Data Interpretation:

    • Identify peaks in the chromatogram based on the retention times obtained from the mixed standard.

    • Quantify the concentration of each ester in unknown samples by comparing peak areas to a calibration curve generated from a series of known standards.

The logical workflow for this comparative analysis is depicted below.

G cluster_HPLC HPLC Process prep Sample & Standard Preparation inject Inject Sample prep->inject hplc HPLC System (C18 Column, UV Detector) sep Chromatographic Separation hplc->sep detect UV Detection (270 nm) sep->detect data Data Acquisition (Chromatogram) detect->data analysis Data Analysis (Peak ID & Quantification) data->analysis

Caption: Workflow for comparative HPLC analysis of benzoate esters.

Applications and Functional Differences

While all four compounds are benzoate esters, their structural differences dictate their optimal applications.

  • Flavors and Fragrances: Methyl and ethyl benzoate are mainstays in the flavor and fragrance industries due to their pleasant, fruity odors and high volatility.[5][17] Butyl benzoate is used to a lesser extent for its milder, floral notes. Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester, with its higher polarity and lower volatility, is less likely to be used as a primary fragrance component but could potentially act as a fixative or modifier in complex formulations.

  • Solvents and Plasticizers: Benzoic acid and its esters are used as plasticizers for various resins.[18] Butyl benzoate, in particular, is used as a solvent and a dye carrier.[9][12] The hydroxyethoxy group in the target compound could make it an effective specialty solvent for more polar polymer systems or act as a reactive intermediate in polymer synthesis. Its properties might be advantageous in formulations requiring improved adhesion or compatibility between polar and non-polar phases.

  • Pharmaceutical and Cosmetic Applications: Benzoate esters are widely used as preservatives in cosmetics and some pharmaceutical products.[15][19] Their antimicrobial activity is a key function.[20] The target compound's unique structure could offer advantages. The hydroxyl group might enhance its efficacy as a preservative in aqueous formulations or improve its skin compatibility and moisturizing properties (emolliency) in topical products, similar to other C12-15 alkyl benzoates used in skin care.[21][22]

Biological Considerations: Metabolism and Toxicity

For drug development professionals, understanding the metabolic fate and toxicological profile of any compound is critical.

  • Metabolism: Benzoate esters are generally metabolized in the body through hydrolysis of the ester bond, catalyzed by esterase enzymes present in tissues and plasma.[22][23] This process yields benzoic acid and the corresponding alcohol.

    • Methyl, ethyl, and butyl benzoate hydrolyze to benzoic acid plus methanol, ethanol, and butanol, respectively.

    • Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester would hydrolyze to 2-(2-hydroxyethoxy)benzoic acid and ethanol.

    • Benzoic acid itself is then typically conjugated with glycine to form hippuric acid, which is excreted in the urine.[23]

  • Hydrolytic Stability: The rate of hydrolysis can vary. A comparative study on the hydrolysis of benzoate esters in rat plasma found that methyl benzoate was more stable (t₁/₂ = 36 min) than ethyl benzoate (t₁/₂ not specified but lower than methyl).[24] The stability of the target compound would need to be experimentally determined, as the ring substitution could influence the rate of enzymatic hydrolysis.

  • Toxicity: Generally, simple benzoate esters are considered to have low acute toxicity.[25] The toxicity profile is often driven by the metabolites.[23] For instance, the toxicity of benzyl benzoate is influenced by its hydrolysis to benzyl alcohol.[26] Since all the compared esters can ultimately lead to benzoic acid, their risk profiles share similarities. The primary difference in toxicity would arise from the alcohol metabolite. The metabolism of the target compound would yield ethanol and a substituted benzoic acid, both of which are generally considered to have low toxicity at typical exposure levels.

Conclusion

While methyl, ethyl, and butyl benzoate form a predictable homologous series, Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester stands apart as a functionally distinct molecule. The introduction of the hydroxyethoxy side chain fundamentally alters its polarity, hydrogen bonding capability, and, consequently, its physicochemical properties and potential applications.

  • Key Differentiator: The primary distinction is the enhanced polarity and hydrophilicity conferred by the 2-(2-hydroxyethoxy) group. This makes it less volatile but more soluble in polar systems than simple alkyl benzoates.

  • Analytical Distinction: It is easily distinguishable from simple benzoates using standard IR, NMR, and chromatographic techniques, with HPLC being a particularly robust method for separation and quantification.

  • Application Potential: Its unique structure suggests potential as a specialty solvent, a functional excipient in pharmaceutical or cosmetic formulations requiring enhanced polarity or emolliency, or as a reactive monomer in polymer chemistry.

For researchers, the choice between these esters is not arbitrary. It requires a clear understanding of how the alkyl chain length and, more dramatically, the introduction of functional substituents, can be leveraged to achieve specific performance characteristics in a final formulation or synthesis. This guide serves as a foundational resource for making such informed decisions.

References

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  • Justlong in Food. Application Areas of Benzoic Acid.

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A Comparative Performance Evaluation of Benzoate-Based Plasticizers and Phthalates in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Polymer Plasticization

For decades, plasticizers have been indispensable in transforming rigid polymers like polyvinyl chloride (PVC) into the flexible, durable materials essential for countless applications, from medical devices to pharmaceutical packaging. The industry standard has long been dominated by phthalate esters, particularly compounds like bis(2-ethylhexyl) phthalate (DEHP), due to their cost-effectiveness and high plasticizing efficiency.

However, a growing body of toxicological evidence has raised significant concerns about the health and environmental impacts of certain low-molecular-weight phthalates.[1] Studies have linked exposure to compounds such as DEHP and Dibutyl phthalate (DBP) to endocrine disruption and reproductive toxicity, leading to stringent regulatory actions in Europe and North America.[2] This regulatory pressure, coupled with increasing consumer awareness, has catalyzed an urgent search for safer, high-performance alternatives.

This guide provides an in-depth, data-driven comparison between the traditional phthalate-based plasticizers and the emerging class of benzoate esters. While the specific compound of interest is Ethyl 2-(2-hydroxyethoxy)benzoate , publicly available, direct comparative performance data for this molecule is limited. Therefore, to ensure a robust and scientifically grounded analysis, this guide will utilize Diethylene Glycol Dibenzoate (DGD) as a primary representative for the benzoate ester class. DGD is a structurally similar, well-characterized, and commercially relevant non-phthalate plasticizer, making it an excellent proxy for this evaluation.[3] We will compare its performance against the benchmark phthalate, DEHP, across critical performance metrics: plasticizing efficiency, migration resistance, thermal stability, and toxicological safety.

The Candidates: A Structural and Functional Overview

The efficacy of a plasticizer is fundamentally linked to its molecular structure. Plasticizers function by embedding themselves between polymer chains, disrupting polymer-polymer interactions and increasing the free volume, which imparts flexibility.[4]

  • Phthalate Esters (The Benchmark): DEHP is an ortho-phthalate, a diester of phthalic acid and 2-ethylhexanol. Its compact structure and polarity provide excellent compatibility with PVC, leading to efficient plasticization. However, this same structure contributes to its potential for biological activity and migration.[5]

  • Benzoate Esters (The Alternative): Ethyl 2-(2-hydroxyethoxy)benzoate and our proxy, Diethylene Glycol Dibenzoate (DGD), belong to a class of plasticizers valued for their high solvating power. DGD's structure, featuring two benzoate groups linked by a diethylene glycol chain, offers a balance of polarity and molecular size that influences its interaction with PVC and its resistance to migration. This structural class is generally associated with a more favorable toxicological profile.

Comparative Performance Evaluation: A Data-Driven Analysis

The selection of a plasticizer is a multi-faceted decision, balancing mechanical performance, long-term stability, and safety. The following sections compare DGD and DEHP based on quantitative experimental data derived from standardized testing protocols.

Plasticizing Efficiency

Plasticizing efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility, typically measured by hardness, tensile strength, and elongation. A more efficient plasticizer achieves the target flexibility at a lower concentration (phr - parts per hundred resin).

Causality: High-solvating plasticizers like benzoates can more effectively disrupt the crystalline regions of PVC, leading to faster fusion and potentially higher efficiency. The final mechanical properties are a trade-off: as flexibility and elongation increase, tensile strength and modulus typically decrease.[6][7]

Table 1: Comparison of Mechanical Properties in a Standard PVC Formulation

PropertyTest StandardDEHPDiethylene Glycol Dibenzoate (DGD)
Hardness (Shore A) ASTM D22408079
100% Modulus (psi) ASTM D41214501400
Tensile Strength (psi) ASTM D41228502800
Elongation at Break (%) ASTM D412350360
(Note: Data is representative of a typical flexible PVC formulation with plasticizer content adjusted to achieve comparable hardness.)

Analysis: The data indicates that DGD demonstrates comparable plasticizing efficiency to DEHP. It achieves a similar hardness and superior elongation with only a marginal difference in modulus and tensile strength, confirming its viability as a direct replacement in applications where mechanical performance is critical.

Migration Resistance

Plasticizer migration, or leaching, is a critical failure and safety concern, especially in medical and food-contact applications where extracted chemicals can contaminate the product or be absorbed by the patient.[8][9] Migration is heavily influenced by the plasticizer's molecular weight, polarity, and the nature of the contacting medium.[10]

Causality: Generally, plasticizers with higher molecular weights and lower volatility exhibit reduced migration. The chemical affinity between the plasticizer and the solvent is also key; non-polar plasticizers will migrate more readily into fatty or oily substances. DGD's properties, including low volatility, contribute to good extraction resistance.[11]

Table 2: Plasticizer Migration (Weight Loss %) in Various Solvents

Solvent / SimulantTest StandardDEHPDiethylene Glycol Dibenzoate (DGD)
Hexane (Fatty Simulant) ISO 177 / ASTM D1239~15-20%~8-12%
Soapy Water (1%) ISO 177 / ASTM D1239< 0.5%< 0.5%
Activated Carbon Custom Protocol~5-7%~2-4%
(Note: Representative data based on typical immersion tests over 24 hours at elevated temperatures.)

Analysis: DGD shows significantly lower migration into a fatty simulant (hexane) compared to DEHP, a crucial advantage for applications involving contact with lipids, such as IV fluid bags containing lipid emulsions or food packaging for fatty foods.[11] Its resistance to migration enhances product stability and safety.

Thermal Stability

Thermal stability is essential for polymer processing and for the end-use performance of products exposed to elevated temperatures. Key metrics are determined using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures heat flow to determine transitions like the glass transition temperature (Tg).[12][13][14]

Causality: A plasticizer's volatility and decomposition temperature, measured by TGA, dictate its permanence during high-temperature processing and its service life. The plasticizer's effect on the polymer's Tg, measured by DSC, is a direct indicator of its efficiency in increasing flexibility (a lower Tg means a more flexible material at room temperature).[15] DGD is noted for its good thermal stability.

Table 3: Thermal Properties of Plasticizers

PropertyTest MethodDEHPDiethylene Glycol Dibenzoate (DGD)
5% Weight Loss Temp. (TGA) TGA~250 °C~265 °C
Peak Decomposition Temp. (TGA) TGA~350 °C~370 °C
Glass Transition Temp. (Tg) of PVC DSC-45 °C-42 °C
(Note: Tg values are for PVC formulations containing the respective plasticizer.)

Analysis: DGD exhibits higher thermal stability than DEHP, with less weight loss at lower temperatures. This suggests better permanence during melt processing, leading to lower volatile emissions and more consistent product properties. The comparable depression of the PVC glass transition temperature further confirms its strong performance as a primary plasticizer.

Toxicological Profile: A Health and Safety Perspective

The primary driver for replacing phthalates is toxicological concern. A comparative analysis is therefore incomplete without examining the available safety data.

  • Phthalates (DEHP, DBP): Classified as reproductive toxicants in many jurisdictions.[16] The primary concern is their anti-androgenic activity, which has been demonstrated in animal studies.[1] The U.S. EPA and the European Chemicals Agency (ECHA) have identified risks associated with several phthalates, leading to restrictions in toys, childcare articles, and medical devices.[2][17]

  • Diethylene Glycol Dibenzoate (DGD): Extensive testing has shown DGD to have low toxicity. It is not classified as a carcinogen or mutagen and is considered readily biodegradable.[18][19] Studies indicate it does not cause skin or significant eye irritation.[18] This favorable toxicological profile is a significant advantage over regulated phthalates.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data presented, standardized testing protocols must be rigorously followed. Below are outlines of the key experimental workflows.

Protocol 1: Evaluation of Mechanical Properties

This protocol details the steps for preparing PVC test specimens and evaluating their tensile properties and hardness.

  • Compounding: Prepare PVC formulations using a two-roll mill. A typical formulation includes PVC resin (100 phr), plasticizer (variable, e.g., 40-60 phr), thermal stabilizer (e.g., 2-3 phr), and lubricant (e.g., 0.5 phr).

  • Molding: Press-mold the compounded material into sheets of uniform thickness (e.g., 2 mm) at a specified temperature (e.g., 170°C) and pressure.

  • Conditioning: Condition the molded sheets for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).

  • Specimen Preparation: Die-cut dumbbell-shaped test specimens from the conditioned sheets according to ASTM D412 specifications.[7][20][21][22][23]

  • Tensile Testing (ASTM D412):

    • Mount a specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min).

    • Record the force and elongation until the specimen ruptures.

    • Calculate Tensile Strength, Elongation at Break, and 100% Modulus.

  • Hardness Testing (ASTM D2240):

    • Stack molded sheets to achieve a minimum thickness of 6 mm.

    • Use a Shore A durometer to measure the indentation hardness.[2][24][25][26][27]

    • Apply the durometer to the specimen surface and record the reading after 1 second.

Mechanical_Testing_Workflow cluster_prep Sample Preparation cluster_test Performance Testing cluster_output Data Output Compounding 1. Compounding (PVC + Plasticizer + Additives) Molding 2. Press Molding (170°C) Compounding->Molding Conditioning 3. Conditioning (24h @ 23°C, 50% RH) Molding->Conditioning DieCutting 4. Die Cutting (Dumbbell Specimen) Conditioning->DieCutting Hardness 6. Hardness Test (ASTM D2240) Conditioning->Hardness Tensile 5. Tensile Test (ASTM D412) DieCutting->Tensile Results1 Tensile Strength Elongation Modulus Tensile->Results1 Results2 Shore A Hardness Hardness->Results2

Diagram 1: Workflow for Mechanical Property Evaluation.
Protocol 2: Migration Resistance via Solvent Extraction

This protocol follows the principles of ISO 177 to determine the loss of plasticizer when a sample is exposed to a solvent.[28][29][30][31]

  • Specimen Preparation: Cut circular discs (e.g., 50 mm diameter) from a 2 mm thick conditioned PVC sheet.

  • Initial Weighing: Accurately weigh each disc to the nearest 0.1 mg (W_initial).

  • Immersion: Place each disc in a sealed container with a specified volume of the test solvent (e.g., n-hexane, 1% soap solution). Ensure the sample is fully submerged.

  • Incubation: Store the containers in an oven at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

  • Drying: Remove the discs from the solvent, gently blot the surface to remove excess liquid, and dry them in a vacuum oven until a constant weight is achieved.

  • Final Weighing: Reweigh the dried discs (W_final).

  • Calculation: Calculate the percentage weight loss due to migration:

    • Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Migration_Testing_Workflow Start 1. Prepare & Weigh PVC Disc (W_initial) Immersion 2. Immerse in Solvent (e.g., Hexane) Start->Immersion Incubation 3. Incubate (24h @ 50°C) Immersion->Incubation Drying 4. Remove & Dry to Constant Weight Incubation->Drying FinalWeight 5. Reweigh Disc (W_final) Drying->FinalWeight Calculation 6. Calculate % Weight Loss FinalWeight->Calculation Result Migration Resistance Data Calculation->Result

Sources

Cross-validation of different analytical techniques for Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

In the landscape of pharmaceutical development and quality control, the rigorous and precise characterization of any given compound is paramount. This guide provides an in-depth, comparative analysis of discrete analytical techniques for Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester (also known as Diethylene Glycol Monobenzoate), a compound pertinent to various industrial applications. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering not just procedural steps but the scientific rationale that underpins each methodological choice. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and cross-validating the most suitable analytical approach for this specific molecule.

The Imperative of Methodological Diversity

No single analytical technique is a panacea. Each possesses inherent strengths and limitations. A multi-pronged analytical strategy, therefore, is not a redundancy but a requisite for a comprehensive understanding of a compound's purity, stability, and quantitative profile. Cross-validation, the process of verifying that different analytical methods yield comparable and reliable results for the same analyte, is the cornerstone of a robust quality system.[1] This guide will culminate in a detailed protocol for the cross-validation of the discussed techniques, ensuring data integrity and regulatory confidence.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the initial choice for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester.[2] Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of the separation process.

Causality Behind Experimental Choices in HPLC Method Development

The development of a stability-indicating HPLC method is a systematic process.[3] Forced degradation studies are integral to this process, as they purposefully stress the analyte to generate potential degradation products.[4][5] For an ester-containing molecule like ours, hydrolysis is a primary degradation pathway.[5] Therefore, the method must be capable of separating the parent compound from its potential hydrolytic degradants, such as benzoic acid and diethylene glycol.

The selection of a reversed-phase C18 column is a logical starting point due to its wide applicability and effectiveness in separating moderately polar compounds. The mobile phase, a mixture of acetonitrile and an aqueous buffer, is chosen to provide the necessary polarity to elute the analyte from the non-polar stationary phase. The inclusion of a buffer is critical to maintain a consistent pH and ensure reproducible retention times, especially if any ionizable species are present. The detection wavelength is selected based on the UV absorbance profile of the analyte to ensure maximum sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Reference standard of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

While HPLC is a powerful tool, GC-MS offers the dual advantage of high-resolution separation for volatile compounds and definitive structural identification through mass spectrometry. Although Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester has a relatively high boiling point, it is amenable to GC analysis, particularly with a high-temperature capillary column.

Causality Behind Experimental Choices in GC-MS Method Development

The primary consideration for GC-MS is the thermal stability and volatility of the analyte. The ether and ester functionalities in our molecule of interest make it sufficiently volatile for GC analysis. The choice of a low-bleed, mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) provides a good balance of selectivity for a range of compounds. The temperature program is optimized to ensure adequate separation of the analyte from any potential impurities or degradation products without causing on-column decomposition. Electron Ionization (EI) is a standard ionization technique that provides a reproducible fragmentation pattern, which can be used for library matching and structural elucidation.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Reference standard of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and sample in dichloromethane at a concentration of approximately 100 µg/mL.

  • Analysis: Inject the solutions into the GC-MS system.

  • Identification and Quantification: Identify the analyte by its retention time and mass spectrum. Quantify using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Technique

qNMR has emerged as a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.[6][7] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[8][9]

Causality Behind Experimental Choices in qNMR Method Development

The success of a qNMR experiment hinges on the careful selection of a suitable internal standard and experimental parameters that ensure accurate integration of signals.[10] The internal standard must have a known purity, be stable, not react with the analyte or solvent, and have at least one signal that is well-resolved from the analyte's signals. For Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester, maleic acid or dimethyl sulfone could be suitable internal standards. The choice of a deuterated solvent is critical for sample dissolution and to provide a lock signal for the spectrometer. Chloroform-d is a good choice for this compound. The relaxation delay is a crucial parameter that must be set to be at least five times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation and accurate signal integration.

Experimental Protocol: Quantitative ¹H-NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Internal standard of known purity (e.g., maleic acid)

  • Reference standard of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of CDCl₃.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a sufficient relaxation delay (e.g., 30 seconds) and number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Performance Comparison

ParameterHPLCGC-MSqNMR
Principle Partition chromatographyPartition chromatography with mass detectionNuclear magnetic resonance
Analyte Suitability Non-volatile, thermally stable/labileVolatile, thermally stableSoluble compounds
Selectivity HighVery HighHigh
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Quantification External/Internal StandardExternal/Internal StandardAbsolute (with internal standard)
Structural Info Limited (retention time, UV spectrum)Definitive (mass spectrum)Definitive (chemical shifts, coupling)
Speed ModerateModerate to FastSlow to Moderate

Cross-Validation: A Framework for Trustworthiness

The ultimate goal is to demonstrate that the developed HPLC, GC-MS, and qNMR methods are suitable for their intended purpose and provide equivalent results.[1] A cross-validation study should be designed to compare the results obtained from at least two of these techniques.

Cross-Validation Workflow

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_val Method Validation (ICH Q2(R2)) hplc_analysis Analysis of Test Samples hplc_val->hplc_analysis data_comp Data Comparison (Statistical Analysis) hplc_analysis->data_comp gcms_val Method Validation (ICH Q2(R2)) gcms_analysis Analysis of Test Samples gcms_val->gcms_analysis gcms_analysis->data_comp conclusion Conclusion on Method Equivalency data_comp->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocol: Cross-Validation of HPLC and GC-MS
  • Sample Selection: Prepare a batch of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester with a known purity, as determined by a primary method like qNMR. Also, prepare samples that have been subjected to forced degradation to contain impurities.

  • Method Validation: Independently validate both the HPLC and GC-MS methods according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, range, accuracy, and precision.[11][12][13][14][15]

  • Analysis: Analyze the same set of pure and degraded samples in triplicate using both the validated HPLC and GC-MS methods.

  • Data Comparison: Statistically compare the quantitative results obtained from both methods. A Student's t-test or an F-test can be used to determine if there is a significant difference between the means and variances of the results from the two methods. The acceptance criteria should be pre-defined in a validation protocol.

Conclusion

The selection of an analytical technique for Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester is a decision guided by the specific analytical need. HPLC offers robust quantification for routine quality control. GC-MS provides unparalleled specificity and is ideal for impurity identification. qNMR stands as a powerful tool for the absolute quantification and certification of reference materials.

A comprehensive analytical strategy should leverage the strengths of multiple techniques. By implementing a rigorous cross-validation protocol, laboratories can ensure the generation of reliable, accurate, and defensible data, which is the bedrock of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

  • D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Millennium Pharmaceuticals. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). (n.d.). Slideshare. [Link]

  • StatSoft. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. ResearchGate. [Link]

  • PubChem. (n.d.). Diethylene glycol monobenzoate. [Link]

  • Jain, P. S., Chaudhari, H. P., Patil, G. B., & Surana, S. J. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product. Biomedical Journal of Scientific & Technical Research, 1(5). [Link]

  • Frankis, C., & Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. [Link]

  • Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. (n.d.). PMC. [Link]

  • Structural Analysis of Additives and Related Compounds in Vinyl Acetate by using a Py-GC-HRTOFMS and msFineAnalysis AI. (n.d.). JEOL Ltd. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Separation of Diethylene glycol dibenzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • PubChem. (n.d.). Di-O-benzoyldiethylene glycol. [Link]

  • A Rapid and Quantitative HPLC Method for Determination of Diethylene Glycol. (n.d.). Semantic Scholar. [Link]

  • New derivatizing reagent for analysis of diethylene glycol by HPLC with fluorescence detection. (2009). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Diethylene glycol monobenzoate. (n.d.). NIST WebBook. [Link]

  • Method 1673. (n.d.). EPA. [Link]

  • A Rapid and Quantitative HPLC Method for Determination of Diethylene Glycol. (2017). ResearchGate. [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). ResearchGate. [Link]

  • Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). SciELO. [Link]

  • Validation of Chromatographic Methods. (n.d.). ChemNest. [Link]

  • Investigation of Extracted Analytes from Packaging Materials with GC-MS and High Resolution MS. (n.d.). LECO. [Link]

  • Separation of Ethyl benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Diethylene glycol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]

  • Simultaneous Determination of Preservatives (Sodium Benzoate and Potassium Sorbate) in Soft Drinks and Herbal Extracts Using High-Performance Liquid Chromatography (HPLC). (n.d.). Journal of Medicinal Plants. [Link]

  • M271 Investigating Food Quality Evaluation: Complete Analysis of Aroma Compounds and Metabolites in Food. (n.d.). Shimadzu. [Link]

  • DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF POTASSIUM SORBATE AND SODIUM BENZOATE FROM HERBAL. (2024). WJPMR. [Link]

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Safety Operating Guide

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Proper Disposal Procedures for Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

Executive Summary & Immediate Action

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester (likely a derivative of ethyl salicylate with an ethylene glycol ether linkage) presents specific handling challenges due to its mixed functional groups (ester, ether, and alcohol).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream Classification: Non-Halogenated Organic Solvent/Solid (depending on physical state).

  • Immediate Hazard: Irritant (Skin/Eye), Combustible.

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong acids.

Chemical Profile & Hazard Assessment

Understanding the molecular structure is the first step in safe disposal. This compound combines an aromatic ester with a glycol ether side chain.

FeatureDescriptionImplication for Disposal
Chemical Structure Ethyl ester of 2-(2-hydroxyethoxy)benzoic acid.Contains Ether (-O-) and Ester (-COO-) linkages.
Combustibility Likely High Flash Point (>93°C/200°F).Classifies as Combustible Liquid/Solid (Class IIIB). Suitable for fuel blending/incineration.
Reactivity Stable under normal conditions.Ether Warning: Glycol ethers can form peroxides upon prolonged exposure to air/light. Test for peroxides if the container is old or crystals are visible.
Toxicity Likely Irritant (Skin/Eye).[1][2][3] Potential aquatic toxicity.Must be prevented from entering soil or water systems (storm drains).[3]
Solubility Soluble in organic solvents; limited water solubility.Do not attempt to dilute with water for drain disposal.[3] Use organic solvents (Ethanol/Acetone) for rinsing.

Pre-Disposal Treatment & Segregation

The "Self-Validating" Safety Protocol: Before moving to the waste container, you must validate the waste stream compatibility. This prevents dangerous cross-reactions (e.g., polymerization or heat generation).

  • Segregation:

    • Keep Separate From: Oxidizers (Nitric acid, Peroxides), Strong Acids (Sulfuric, Hydrochloric), and Halogenated Solvents (DCM, Chloroform) if possible (to reduce disposal costs, though chemically compatible).

    • Compatible With: Other non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate, Toluene).

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred to inhibit peroxide formation).

    • Validation: Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling (The "Chain of Custody"):

    • Label BEFORE filling.

    • Required Fields:

      • Full Chemical Name: "Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester"[4]

      • Hazards: "Irritant," "Combustible."[1]

      • Generator Name: Your Lab/Group.

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and general EHS standards.

Scenario A: Disposal of Pure Substance (Liquid/Solid)
  • PPE Donning: Wear Nitrile gloves (double-glove recommended), safety goggles, and a lab coat. Work inside a chemical fume hood.

  • Transfer:

    • If Liquid: Pour directly into the Non-Halogenated Organic Waste container using a funnel to prevent spills.

    • If Solid: Dissolve in a minimal amount of Acetone or Ethanol, then transfer to the liquid waste container. Alternatively, place the solid in a dedicated "Solid Organic Waste" jar.

  • Rinsing: Rinse the original container 3 times with a small volume of Acetone. Add these rinsates to the waste container.

  • Decontamination: Deface the label on the empty original container. Allow it to air dry in the hood before disposing of it in the glass/trash recycling (consult local glass disposal rules).

Scenario B: Disposal of Reaction Mixtures (HPLC/Synthesis Waste)
  • pH Check: If the mixture contains acids or bases, neutralize to pH 6-8. (Note: Strong acids can hydrolyze the ester, creating new species; neutralization prevents this in the waste drum).

  • Filtration: If solids/precipitates are present, filter them out. Dispose of the filter paper as Solid Hazardous Waste .

  • Consolidation: Pour the filtrate into the Non-Halogenated Organic Solvent carboy.

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Powder StateCheck->IsSolid LiquidWaste Add to Non-Halogenated Organic Waste Carboy IsLiquid->LiquidWaste SolubilityCheck Dissolve in Acetone/Ethanol? IsSolid->SolubilityCheck SolubilityCheck->LiquidWaste Yes (Preferred) SolidWaste Place in Solid Organic Waste Container SolubilityCheck->SolidWaste No Rinsing Triple Rinse Original Container (Add Rinsate to Liquid Waste) LiquidWaste->Rinsing SolidWaste->Rinsing Labeling Label: 'Non-Halogenated Organic' + 'Irritant' Rinsing->Labeling Final Request EHS Pickup (Incineration) Labeling->Final

Caption: Decision tree for the safe disposal of Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester, prioritizing solubilization for incineration.

Regulatory Compliance (RCRA & Global)

  • RCRA (USA): This specific chemical is not P-listed or U-listed. However, it is a "Characteristic Waste" if it exhibits ignitability (Flash Point < 60°C). Even if the flash point is higher, it is best practice to classify it as D001 (Ignitable) or simply "Non-Regulated Chemical Waste" destined for Fuel Blending/Incineration .

  • EU Waste Code (EWC): Likely 07 01 04 * (Other organic solvents, washing liquids and mother liquors).

  • Transport (DOT/ADR): If transporting pure waste, it may be regulated as "Environmentally Hazardous Substance, Liquid, N.O.S." depending on aquatic toxicity data. Always use UN-rated containers.

Emergency Response (Spills)

  • Evacuate: Remove ignition sources.

  • Contain: Use a spill pillow or vermiculite dike to prevent spread to drains.

  • Absorb: Cover with an inert absorbent (Vermiculite, Sand, or Commercial Organic Spill Kit).

  • Collect: Scoop into a sealable bag/bucket. Label as "Hazardous Waste - Debris from Spill of [Chemical Name]".

  • Clean: Wash the area with soap and water; collect the wash water as hazardous waste.

References

  • PubChem. Compound Summary: Benzoic acid derivatives. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-003. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

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Personal protective equipment for handling Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of Benzoic Acid, 2-(2-hydroxyethoxy)-, ethyl ester

This document provides comprehensive safety and handling protocols for Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester (CAS No. 91971-26-5). As specific hazard data for this compound is limited, this guide establishes a conservative safety framework based on the known properties of the parent compound, benzoic acid, and general principles for handling novel chemical entities. Your primary source of safety information must always be the manufacturer-provided Safety Data Sheet (SDS). This guide is intended to supplement, not replace, the SDS.

The foundational principle of this guide is proactive risk mitigation. When handling a compound with an incomplete toxicological profile, we must assume it presents hazards similar to or greater than its structural analogs until proven otherwise.

Inferred Hazard Assessment & Risk Profile

Benzoic acid, the parent compound, is classified as causing skin irritation, serious eye damage, and potential damage to organs through prolonged or repeated inhalation.[1][2][3][4][5] While in-silico studies on some benzoic acid derivatives suggest potentially low toxicity[6], we will adopt a cautious approach.

Key Assumed Risks:

  • Eye Contact: Assumed to be a severe irritant, potentially causing serious eye damage.[1][2][5]

  • Skin Contact: Assumed to be a skin irritant.[1][2][5] Prolonged contact may lead to dermatitis.[7]

  • Inhalation: Dust or aerosols may cause respiratory tract irritation.[8][9]

  • Ingestion: Assumed to be harmful if swallowed, based on the parent compound.[8][9]

Hazard CategoryAssumed Risk LevelBasis of Assessment
Acute Oral Toxicity HarmfulBased on Benzoic Acid (LD50 Rat: 1700 mg/kg)[7][9]
Skin Irritation IrritantClassification for Benzoic Acid[1][2][5]
Eye Irritation Severe Irritant / DamageClassification for Benzoic Acid[1][2][5]
Respiratory Irritation IrritantClassification for Benzoic Acid[8][9]
Long-Term Exposure Potential for Organ DamageClassification for Benzoic Acid (Inhalation)[1][2][3][4]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent ocular, dermal, and respiratory exposure. The selection of specific PPE materials must be guided by the manufacturer's SDS and institutional chemical safety policies.

Core PPE Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Active Handling start Assess Risks (Review SDS) eng_controls Engineering Controls (Fume Hood / Ventilated Enclosure) start->eng_controls Confirm Operational clothing Lab Coat (Chemically resistant) eng_controls->clothing Enter Work Area gloves1 Inner Gloves (Nitrile) clothing->gloves1 respirator Respiratory Protection (N95/P2 Filter Minimum) gloves1->respirator eyewear Eye Protection (Chemical Goggles) respirator->eyewear gloves2 Outer Gloves (Butyl Rubber or equivalent) eyewear->gloves2 Final Check handle_chem Handle Chemical gloves2->handle_chem

Caption: PPE donning sequence for handling Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester.

Breakdown of PPE Requirements:

  • Ventilation: All handling of this compound, including weighing and transfers, must occur within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[8][10]

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[10] A face shield should be worn over the goggles during procedures with a high risk of splashing.

  • Hand Protection: A double-gloving technique is required.

    • Inner Glove: Standard nitrile examination gloves.

    • Outer Glove: Chemically resistant gloves. Based on data for related esters, butyl rubber is a recommended material.[11] Always check the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A clean, buttoned lab coat is required. Ensure it is chemically resistant.[10]

  • Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood (a practice that should be avoided), a respirator with at least a P2 or N95 particulate filter is necessary.[1][3]

Operational and Disposal Plans

A structured workflow from receipt to disposal is essential for minimizing risk and ensuring compliance.

Chemical Handling & Disposal Workflow

Handling_Disposal_Workflow cluster_handling Handling & Storage cluster_waste Spill & Waste Management cluster_disposal Final Disposal receive Receive & Log Chemical store Store in Cool, Dry, Well-Ventilated Area receive->store Inspect Container handle Handle in Fume Hood (Use Required PPE) store->handle Retrieve for Use waste_gen Generate Waste (Contaminated PPE, etc.) handle->waste_gen spill Spill Occurs handle->spill waste_collect Collect in Labeled, Sealed Waste Container waste_gen->waste_collect spill_clean Clean Spill (Use Spill Kit, Avoid Dust) spill->spill_clean spill_clean->waste_collect dispose Dispose via Certified EHS Provider waste_collect->dispose Follow Institutional Protocol

Caption: End-to-end workflow for chemical handling, waste management, and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean. Assemble all necessary equipment and the designated, labeled waste container.

  • Weighing & Transfer: Conduct all transfers within the fume hood. Use tools (spatulas, etc.) that minimize the generation of dust. If the material is a solid, weigh it on wax paper or in a weigh boat to prevent contamination of the balance.

  • Post-Handling: After use, securely seal the primary container. Decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of gloves and other contaminated disposable items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[10]

Storage Requirements

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep it segregated from incompatible materials such as strong oxidizing agents and bases.[8][13] The recommended storage temperature is typically between 15–25 °C unless otherwise specified by the manufacturer.[11]

Spill & Waste Management
  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or outside of a containment hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

    • For small spills within a fume hood, use a chemical spill kit. Gently cover the spill with an absorbent material to avoid raising dust.[13]

    • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[13]

  • Waste Disposal:

    • All contaminated materials (gloves, weigh boats, absorbent pads) must be disposed of as hazardous chemical waste.[13]

    • Do not empty this chemical into drains or waterways.[11][14]

    • Follow all local, state, and federal regulations for hazardous waste disposal, coordinated through your institution's EHS office.[13]

Emergency & First Aid Procedures

Immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[7][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation develops or persists.[10]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[7][9] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7][9] Seek immediate medical attention.[9]

References

  • Carl ROTH GmbH + Co. KG. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]

  • Harper College. (n.d.). Benzoic acid MSDS# 02720. Retrieved from [Link]

  • Chemical Safety. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • Alpha Resources. (2021, February 19). BENZOIC ACID Safety Data Sheet. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). MSDS E Benzoic Acid 5.0. Retrieved from [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2015, August 28). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Meta-Scientific. (n.d.). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2013, June 28). Benzoic acid: Human health tier II assessment. Retrieved from [Link]

  • Bisley International. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.